(R)-3-Iodo-1-methyl-piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-iodo-1-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELOUGOZFCNFEG-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Chiral Piperidines in Drug Discovery
An In-Depth Technical Guide to (R)-3-Iodo-1-methyl-piperidine: Synthesis, Properties, and Applications
The piperidine ring is a cornerstone of modern medicinal chemistry, representing one of the most prevalent heterocyclic scaffolds in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1][2] Its derivatives form the structural core of drugs across a multitude of therapeutic areas, including CNS modulators, antihistamines, and analgesics.[1][2] The power of the piperidine scaffold lies in its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement, enabling precise interactions with biological targets.
The introduction of stereochemistry elevates this utility to a higher plane. The three-dimensional arrangement of atoms is critical in drug development, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even harmful.[3] Consequently, the synthesis of enantiomerically pure molecules is a paramount objective in pharmaceutical research.
(R)-3-Iodo-1-methyl-piperidine is a chiral building block, or synthon, of significant interest. It combines the proven piperidine framework with two key features: a defined stereocenter at the C3 position and a versatile iodine substituent. The iodine atom serves as an excellent leaving group and a handle for advanced synthetic transformations, such as cross-coupling reactions. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of (R)-3-Iodo-1-methyl-piperidine for professionals in drug discovery and chemical development.
Molecular Structure and Physicochemical Properties
(R)-3-Iodo-1-methyl-piperidine is a chiral, non-aromatic heterocyclic compound. The core structure consists of a saturated six-membered ring containing one nitrogen atom, which is substituted with a methyl group. The key features are the iodine atom and the stereocenter at the C3 position, which is fixed in the (R)-configuration.
| Property | Value | Source |
| Chemical Name | (R)-3-Iodo-1-Methyl-piperidine | [4] |
| CAS Number | 1354017-16-5 | [4] |
| Molecular Formula | C₆H₁₂IN | [4] |
| Molecular Weight | 225.07 g/mol | [4] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |
| Solubility | Predicted: Soluble in organic solvents like dichloromethane, methanol, and ethanol. | [5] |
Stereoselective Synthesis: From Racemic Precursor to Chiral Product
The most direct and efficient synthesis of (R)-3-Iodo-1-methyl-piperidine begins with its corresponding chiral alcohol, (R)-3-Hydroxy-1-methylpiperidine. A robust and scalable method to obtain this precursor involves the enzymatic kinetic resolution of the inexpensive racemic alcohol.[6] This is followed by a standard chemical conversion of the hydroxyl group to an iodide.
Experimental Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Methylpiperidin-3-ol
This protocol leverages the high enantioselectivity of lipases to separate the enantiomers of the precursor alcohol. The causality behind this choice is the mild reaction conditions and high enantiomeric excess (ee) achievable, which are often superior to classical chemical resolutions.[6]
Methodology:
-
Acetylation: To a solution of racemic 1-methylpiperidin-3-ol and a suitable acyl donor (e.g., vinyl acetate) in an organic solvent (e.g., toluene), add Candida antarctica lipase B (CALB).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is stopped at approximately 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed acetate.
-
Workup: Filter off the enzyme. The filtrate contains the unreacted (S)-alcohol and the acetylated (R)-acetate.
-
Enrichment (Deacetylation): The (R)-acetate is isolated and then subjected to a second lipase-catalyzed reaction, this time for deacetylation (hydrolysis) in an aqueous buffer. This step further enriches the enantiomeric purity of the desired (R)-3-Hydroxy-1-methylpiperidine.[6]
-
Validation: The enantiomeric excess of the final (R)-alcohol product must be determined using a self-validating system like chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol 2: Iodination via Appel Reaction
With the enantiomerically pure alcohol in hand, the hydroxyl group is converted to an iodide. The Appel reaction is an excellent choice for this transformation due to its reliability and mild conditions, which minimize the risk of side reactions or racemization.
Methodology:
-
Reagent Preparation: In a fume hood, dissolve triphenylphosphine (PPh₃) in a dry, inert solvent such as dichloromethane (DCM) or acetonitrile under a nitrogen atmosphere.
-
Iodine Addition: Cool the solution in an ice bath (0 °C) and add iodine (I₂) portion-wise. The solution will turn into a dark brown slurry of the triphenylphosphine-iodine complex.
-
Substrate Addition: Add a solution of (R)-3-Hydroxy-1-methylpiperidine and a mild base like imidazole or pyridine to the reaction mixture. The base neutralizes the HI generated during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.
-
Purification and Validation: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel. The structure and purity of the final (R)-3-Iodo-1-methyl-piperidine should be confirmed by NMR and MS analysis.
Caption: Synthetic workflow for (R)-3-Iodo-1-methyl-piperidine.
Reactivity and Synthetic Utility
The primary site of reactivity in (R)-3-Iodo-1-methyl-piperidine is the carbon-iodine bond. Iodine is an excellent leaving group, making the C3 position highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., azides, cyanides, amines, thiols) with inversion of stereochemistry, leading to the corresponding (S)-substituted products.
Furthermore, the C-I bond makes this compound an ideal substrate for modern palladium- or copper-catalyzed cross-coupling reactions. This is a critical feature for drug development professionals, as it enables the construction of complex molecular architectures. Key transformations include:
-
Suzuki Coupling: Formation of a C-C bond with boronic acids/esters.
-
Sonogashira Coupling: Formation of a C-C bond with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with amines.
-
Heck Coupling: Formation of a C-C bond with alkenes.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the title compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons around 2.2-2.5 ppm. The protons on the piperidine ring will appear as a series of complex multiplets. The proton at C3 (the CH-I group) will be the most downfield of the ring protons (likely > 4.0 ppm) due to the deshielding effect of the iodine atom.
-
¹³C NMR: The spectrum will display six distinct signals corresponding to the six carbon atoms. The carbon attached to the iodine (C3) will be significantly shifted upfield compared to its alcohol precursor, typically appearing in the 20-40 ppm range.
-
-
Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 225. A characteristic fragmentation pattern would involve the loss of the iodine atom (m/z = 127) or the entire iodo-substituent.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations just below 3000 cm⁻¹ and the absence of the broad O-H stretch (around 3300 cm⁻¹) seen in the alcohol precursor.
-
Chiral HPLC: This is the definitive analytical technique to confirm the enantiomeric purity of the final product. Using a suitable chiral stationary phase, the (R) and (S) enantiomers can be resolved, allowing for precise quantification of the enantiomeric excess.
Safety, Handling, and Storage
While a specific safety data sheet for (R)-3-Iodo-1-methyl-piperidine is not widely available, safe handling procedures can be established based on related compounds.
-
Handling: The compound should be handled in a well-ventilated laboratory fume hood.[8] Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[8][9] Avoid inhalation of vapors and direct contact with skin and eyes.[8]
-
Hazards: Piperidine derivatives are often flammable and can cause skin, eye, and respiratory irritation.[5][10][11] Alkyl iodides can be reactive and should be treated as potentially toxic and mutagenic.[12]
-
Storage: The compound should be stored in a tightly sealed, amber-colored vial to protect it from light, as iodo-compounds can be light-sensitive.[12] Store in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents.[13]
Conclusion
(R)-3-Iodo-1-methyl-piperidine stands out as a highly valuable and versatile chiral building block for pharmaceutical and agrochemical research. Its stereochemically defined piperidine core, combined with the synthetically tractable C-I bond, provides a powerful platform for generating diverse libraries of complex, enantiomerically pure molecules. The robust synthetic route, starting from an inexpensive racemic precursor, further enhances its appeal for both discovery and development phases. For researchers aiming to leverage the proven structural and pharmacological benefits of the piperidine scaffold, this compound offers a strategic entry point for creating novel and potent chemical entities.
References
- Benchchem. (n.d.). (3R)-1-methylpiperidin-3-ol | 28808-26-6.
- Jubilant Ingrevia Limited. (2024, March 12). 3-Methylpiperidine Safety Data Sheet.
- ChemicalBook. (n.d.). (R)-3-Iodo-1-Methyl-piperidine | 1354017-16-5.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- PubChem. (n.d.). 3-Piperidinol, 1-methyl-.
- NIST. (n.d.). 3-Piperidinol, 1-methyl-.
- PubChem. (n.d.). 3-Iodomethyl-1-methyl-piperidine.
- ResearchGate. (2025). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form.
- ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- IJFMR. (2025). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization.
- University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Apollo Scientific. (2023, July 3). 3-Hydroxy-1-methylpiperidine Safety Data Sheet.
- Fisher Scientific. (2025, March 5). N-Methylpiperidine SAFETY DATA SHEET.
- ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 1H NMR spectrum.
- Chemistry Stack Exchange. (2025). Stereochemistry of oxidation of N-methylpiperidine.
- ECHEMI. (n.d.). 3-Hydroxy-1-methylpiperidine SDS, 3554-74-3 Safety Data Sheets.
- PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ChemicalBook. (n.d.). 3-Methylpiperidine(626-56-2) 1H NMR spectrum.
- ResearchGate. (n.d.). 1 H NMR Spectroscopic Data of Compounds 1−3 a | Download Table.
- PubChem. (n.d.). Methyl iodide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3R)-1-methylpiperidin-3-ol | 28808-26-6 | Benchchem [benchchem.com]
- 4. (R)-3-Iodo-1-Methyl-piperidine | 1354017-16-5 [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. researchgate.net [researchgate.net]
- 7. lehigh.edu [lehigh.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.es [fishersci.es]
Pharmacology and toxicology of N-methylpiperidine derivatives
Title: The Pharmacological and Toxicological Landscape of N-Methylpiperidine Derivatives: A Technical Guide for Drug Design
Abstract This technical guide provides a rigorous analysis of N-methylpiperidine derivatives, a chemical class central to analgesic design (e.g., meperidine) and neurotoxicology models (e.g., MPTP). We examine the Structure-Activity Relationships (SAR) that toggle between therapeutic opioid agonism and catastrophic mitochondrial inhibition. Detailed workflows for metabolic stability assessment and mitochondrial toxicity screening are provided to aid researchers in navigating the safety liabilities of this scaffold.
Part 1: Chemical Architecture & Pharmacophore Analysis
The N-methylpiperidine moiety acts as a lipophilic cation surrogate, mimicking the protonated amine of endogenous neurotransmitters (dopamine, acetylcholine) while facilitating rapid Blood-Brain Barrier (BBB) penetration.
The Lipophilic Cation Paradox
The N-methyl group controls the pKa (typically 8.0–9.5) and lipophilicity (logP).
-
Pharmacological Advantage: At physiological pH, a fraction exists as the uncharged free base, allowing passive diffusion across the BBB. Once intracellular, re-protonation or enzymatic oxidation drives potency.
-
Toxicological Liability: The quaternary ammonium metabolites (e.g., MPP+) generated from these precursors are structurally similar to paraquat, leading to selective accumulation in mitochondria via the mitochondrial membrane potential (
).
Table 1: Physicochemical Profiles of Key Derivatives
| Compound | Primary Target | LogP | Mechanism of Action | Key Liability |
| Meperidine (Pethidine) | 2.7 | Agonist (G-protein signaling) | Metabolite (Normeperidine) causes seizures | |
| MPPP | 2.8 | Agonist (reversed ester of meperidine) | Synthesis impurity (MPTP) | |
| MPTP | None (Pro-toxin) | 2.6 | MAO-B substrate | Irreversible Complex I Inhibition |
| Donepezil | AChE | 4.0 | Reversible Inhibitor | Cholinergic adverse events |
| Haloperidol | D2 Dopamine | 4.3 | Antagonist | Extrapyramidal symptoms |
Part 2: Pharmacodynamics & Therapeutic Classes
Opioid Receptor Ligands
The 4-phenyl-N-methylpiperidine scaffold is the core of the phenylpiperidine class of opioids.
-
Binding Mode: The aromatic ring interacts with the Trp293 residue in the
-opioid receptor, while the protonated nitrogen forms an ionic bond with Asp147. -
SAR Insight: Substituents at C4 dictate efficacy. An ester group (meperidine) confers analgesia; a reversed ester (MPPP) increases potency but introduces synthetic risks (elimination to MPTP).
Sigma-1 Receptor Modulation
Many N-methylpiperidines possess high affinity for
-
Therapeutic Relevance:
agonists promote neuroprotection and modulate Ca signaling. -
Off-Target Risk: High affinity can lead to psychotomimetic side effects if selectivity against
or NMDA receptors is low.
Part 3: Toxicology & Metabolic Bioactivation (The MPTP Paradigm)
The toxicology of this class is dominated by the "MPTP Story," a critical case study in bioactivation.
The Lethal Synthesis
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is formed via the acid-catalyzed elimination of the tertiary alcohol intermediate during MPPP synthesis.
Mechanism of Neurotoxicity
The toxicity is not intrinsic to the parent molecule but requires a multi-step bioactivation sequence involving glial cells and dopaminergic neurons.
Figure 1: The MPTP Bioactivation & Toxicity Pathway
Caption: Step-wise bioactivation of MPTP. Note the obligate role of glial MAO-B and the specific uptake by DAT, conferring selectivity for substantia nigra neurons.
Part 4: Experimental Protocols
Protocol A: Mitochondrial Toxicity Screening (Complex I Inhibition)
Rationale: To verify that a new N-methylpiperidine derivative does not inhibit the Electron Transport Chain (ETC), a specific assay using permeabilized cells or isolated mitochondria is required.
Materials:
-
Isolated rat liver mitochondria or permeabilized HepG2 cells.
-
Assay Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA (pH 7.4).
-
Substrates: Pyruvate/Malate (Complex I linked) and Succinate (Complex II linked).
-
Probe: DCPIP (2,6-dichlorophenolindophenol) or Oxygen electrode.
Step-by-Step Methodology:
-
Preparation: Resuspend mitochondria (0.5 mg protein/mL) in Assay Buffer.
-
Baseline Measurement: Add Pyruvate (5 mM) and Malate (5 mM) to initiate state 2 respiration.
-
Compound Addition: Introduce the test compound (0.1 – 100
M) dissolved in DMSO (final DMSO < 0.5%). -
State 3 Initiation: Add ADP (250
M). Monitor oxygen consumption rate (OCR). -
Complex I Specificity Check:
-
If OCR is inhibited, add Succinate (5 mM) + Rotenone (1
M). -
Interpretation: Recovery of respiration indicates specific Complex I inhibition (similar to MPP+). Failure to recover indicates downstream blockade (Complex III/IV) or uncoupling.
-
-
Data Analysis: Calculate IC50 values relative to Rotenone (positive control).
Protocol B: Metabolic Stability & Metabolite ID
Rationale: Identify potential bioactivation to reactive iminium species (MPDP+-like intermediates).
-
Incubation: Incubate test compound (10
M) with human liver microsomes (HLM) and NADPH (1 mM) at 37°C. -
Quenching: Aliquot at 0, 15, 30, 60 min into ice-cold acetonitrile containing internal standard.
-
Trapping Agent: In a parallel set, add Potassium Cyanide (KCN, 1 mM) or Glutathione (GSH, 5 mM) to trap reactive iminium ions or quinones.
-
Analysis: LC-MS/MS. Look for:
-
M+14 (N-oxidation).
-
M-14 (N-demethylation).
-
Critical: M+26 (Cyano-adduct) indicates formation of a reactive iminium intermediate, a major red flag for MPTP-like toxicity.
-
Part 5: Future Outlook & SAR Trends
The field is moving toward "Soft Drugs" and Biased Ligands :
-
Metabolic Shunts: Incorporating metabolically labile esters to ensure rapid hydrolysis before MAO-B oxidation can occur (e.g., Remifentanil analogs).
-
N-Substituent Optimization: Replacing the N-methyl with bulky groups (e.g., N-phenethyl) often retains opioid potency while preventing the specific transport by DAT, thus eliminating neurotoxicity risks even if pyridinium metabolites form.
Figure 2: SAR Decision Tree for Safety
Caption: Decision tree for mitigating neurotoxic risks during lead optimization of piperidine scaffolds.
References
-
Langston, J. W., et al. (1983).[1] "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis."[2] Science. Link
- Vannacci, A., et al. (2008).
-
Nicklas, W. J., et al. (1985). "Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine." Life Sciences. Link
-
Robison, G., et al. (2021). "MitoTox: a comprehensive mitochondrial toxicity database." BMC Bioinformatics. Link
- Luedtke, R. R., et al. (2002). "Sigma receptor ligands: Pharmacological and toxicological profiles." Current Pharmaceutical Design.
Sources
Technical Whitepaper: Therapeutic Targets & Chemical Biology of (R)-3-Iodo-1-methyl-piperidine
This guide serves as an in-depth technical analysis of (R)-3-Iodo-1-methyl-piperidine , a highly reactive chiral intermediate and potential chemical probe. The content is structured to address its dual role: as a pharmacophore precursor for neuroactive agents and as a direct alkylating probe for cholinergic receptors.
Executive Summary
(R)-3-Iodo-1-methyl-piperidine represents a specialized class of
-
Direct Pharmacological Probe: Acting as an irreversible alkylating agent (nitrogen mustard analog) for mapping nucleophilic pockets in Muscarinic Acetylcholine Receptors (mAChR) .
-
Chiral Synthon: Serving as the definitive precursor for (R)-configured 3-substituted piperidines, a scaffold found in high-affinity ligands for Sigma-1 receptors and mAChR antagonists .
This guide details the mechanistic pathways, target interactions, and experimental protocols required to utilize this compound in drug discovery.
Molecular Architecture & The Aziridinium Nexus
The defining feature of (R)-3-Iodo-1-methyl-piperidine is its propensity to undergo intramolecular cyclization. The lone pair on the tertiary nitrogen attacks the
The Aziridinium Mechanism
This reaction generates a transient, highly electrophilic 1-methyl-1-azoniabicyclo[3.1.0]hexane cation (Aziridinium). This species is the "active pharmaceutical ingredient" in the context of covalent binding.
-
Kinetic Advantage: The Iodine atom is a superior leaving group compared to chlorine or bromine, accelerating aziridinium formation.
-
Stereochemical Implications: The (R)-configuration at C3 dictates the trajectory of the nucleophilic attack. Subsequent ring-opening by external nucleophiles can lead to either retention of the piperidine ring or ring contraction to a pyrrolidine derivative, depending on the site of attack (C2 vs. C3).
Visualization: Reaction Pathway
The following diagram illustrates the bifurcation of the aziridinium intermediate, critical for controlling synthetic outcomes.
Caption: Mechanistic bifurcation of (R)-3-Iodo-1-methyl-piperidine via the aziridinium ion. Path A leads to piperidine-based muscarinic ligands; Path B yields pyrrolidine-based nicotinic isosteres.
Therapeutic Targets
Primary Target: Muscarinic Acetylcholine Receptors (mAChR)
The 3-substituted-1-methylpiperidine moiety is a classic pharmacophore for the orthosteric site of mAChRs (M1–M5 subtypes).
-
Mechanism (Reversible): Derivatives synthesized from this precursor (e.g., esters like 3-MPB ) mimic the quaternary ammonium structure of acetylcholine. The (R)-enantiomer often exhibits superior binding affinity due to optimal steric fit within the aspartate-rich binding pocket.
-
Mechanism (Irreversible/Covalent): The unreacted (R)-3-Iodo-1-methyl-piperidine acts as a mustard agent . Upon binding to the receptor, the aziridinium ion alkylates nucleophilic residues (e.g., Asp105 in M1), permanently locking the receptor. This makes it a valuable tool for receptor density mapping and turnover studies .
Secondary Target: Sigma-1 Receptor ( R)
The Sigma-1 receptor, an endoplasmic reticulum chaperone protein, binds high-affinity ligands containing a basic nitrogen flanked by hydrophobic domains.
-
Relevance: N-methyl-piperidines are privileged scaffolds for
R. -
Application: (R)-3-Iodo-1-methyl-piperidine serves as the electrophilic anchor to attach hydrophobic "tails" (e.g., phenyl, benzyl groups), generating potent neuroprotective agents for Alzheimer’s and Schizophrenia research.
Tertiary Target: Vesicular Acetylcholine Transporter (VAChT)
Analogs of Vesamicol , a potent inhibitor of VAChT, often contain a piperidine ring. This precursor allows for the synthesis of iodinated vesamicol analogs (e.g., for SPECT imaging) to assess cholinergic terminal integrity in neurodegenerative diseases.
Experimental Protocols
Protocol: Generation and Trapping of the Aziridinium Ion
To be used for synthesizing library compounds or kinetic validation.
Reagents:
-
(R)-3-Iodo-1-methyl-piperidine (hydroiodide salt).
-
Sodium Bicarbonate (
) or Silver Perchlorate ( ) to drive halide removal. -
Nucleophile (e.g., Diphenylacetic acid for muscarinic ligands).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of (R)-3-Iodo-1-methyl-piperidine in anhydrous acetonitrile (
). Maintain temperature at 0°C to prevent premature degradation. -
Activation: Add 1.1 eq of
(if kinetic study) or excess weak base ( ). Note: Silver salts precipitate AgI, driving the equilibrium irreversibly to the aziridinium form. -
Nucleophilic Attack: Add 1.2 eq of the target nucleophile (e.g., Sodium Diphenylacetate).
-
Reaction Monitoring: Monitor by HPLC-MS. The disappearance of the starting iodo-peak and appearance of the rearranged/substituted product indicates successful trapping.
-
Quenching: Quench with water/ice mixture. Extract with Dichloromethane (DCM).
Protocol: Muscarinic Receptor Binding Assay (Displacement)
Validating the affinity of the derived ligand.
Materials:
-
Source Tissue: Rat cerebral cortex homogenate (rich in M1/M2).
-
Radioligand:
-QNB (Quinuclidinyl benzilate) – pM. -
Test Compound: The derivative synthesized from (R)-3-Iodo-1-methyl-piperidine.
Workflow:
-
Preparation: Suspend tissue homogenate in Phosphate Buffered Saline (PBS, pH 7.4).
-
Incubation: In a 96-well plate, add:
-
50
L Tissue suspension. -
25
L -QNB (Final conc. 0.2 nM). -
25
L Test Compound (Concentration range: M to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
and .
Data Summary: Comparative Reactivity
The following table highlights why the Iodo analog is preferred over Chloro/Bromo analogs for rapid labeling or low-temperature synthesis.
| Halogen Substituent | Leaving Group Ability | Aziridinium Formation Rate ( | Stability in Solution | Primary Application |
| Chlorine (Cl) | Moderate | Slow ( | High | Bulk Synthesis |
| Bromine (Br) | Good | Fast ( | Moderate | General Reagent |
| Iodine (I) | Excellent | Very Fast ( | Low (Transient) | Radiolabeling / Kinetic Probes |
References
-
Barlow, R. B., & Hamilton, J. T. (1962). The stereospecificity of the interaction of some derivatives of 3-piperidinol with the muscarinic receptor. British Journal of Pharmacology. Link
-
Fuson, R. C., & Zirkle, C. L. (1948). Ring Enlargement by Rearrangement of the 1-Ethyl-2-chloromethylpyrrolidine. Journal of the American Chemical Society. Link
- Whelpton, R. (1985). Aziridinium ion formation from 3-halopiperidines. Journal of Pharmacy and Pharmacology.
-
Matsumoto, R. R., et al. (2001). Sigma receptors: potential targets for the treatment of neuropsychiatric disorders. European Journal of Pharmacology. Link
-
Hulme, E. C., et al. (1978). The nature of the muscarinic acetylcholine receptor in rat brain. Molecular Pharmacology. Link
Methodological & Application
Enantioselective Synthesis of Chiral Piperidines: A Guide to Application and Protocol
Introduction: The Significance of Chiral Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmaceutical agents and natural products.[1][2] The introduction of chirality into the piperidine ring often has profound implications for a molecule's biological activity, with different enantiomers exhibiting distinct pharmacological profiles. Consequently, the development of robust and efficient enantioselective synthetic routes to access these chiral building blocks is a critical endeavor for researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth exploration of key enantioselective strategies for the synthesis of chiral piperidines. It is designed to move beyond a mere listing of methods, offering instead a detailed analysis of the underlying principles, practical experimental protocols, and mechanistic rationale to empower researchers in making informed decisions in their synthetic endeavors. We will delve into three principal and field-proven strategies:
-
Catalytic Asymmetric Hydrogenation: An atom-economical and powerful approach for the direct stereoselective reduction of pyridine precursors.[3][4]
-
Chiral Auxiliary-Mediated Synthesis: A reliable and predictable method that employs temporary covalent attachment of a chiral director.
-
Organocatalytic Enantioselective Cyclizations: The use of small, chiral organic molecules to catalyze key ring-forming reactions such as the aza-Diels-Alder and aza-Michael additions.[5][6]
Each section is structured to provide not only the "how" but also the "why," fostering a deeper understanding of these transformative synthetic tools.
Catalytic Asymmetric Hydrogenation of Pyridines and Their Derivatives
Catalytic asymmetric hydrogenation stands out as a highly efficient and environmentally benign method for producing chiral piperidines. This strategy involves the direct reduction of readily available pyridines or their activated forms, such as pyridinium salts, using a chiral transition-metal catalyst.
Causality Behind the Selectivity: Mechanistic Insights
The success of asymmetric hydrogenation hinges on the intricate interactions between the substrate and the chiral catalyst, which create a diastereomeric transition state that favors the formation of one enantiomer over the other. For the hydrogenation of pyridinium salts, for instance, Density Functional Theory (DFT) calculations have illuminated an outer-sphere dissociative mechanism.[3] A crucial insight from these studies is that the stereochemistry is often determined during the initial protonation of an enamine intermediate, rather than the subsequent hydride transfer to the resulting iminium species.[3] This understanding is vital for the rational design and optimization of catalytic systems.
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
This protocol provides a representative procedure for the enantioselective synthesis of a chiral 2-substituted piperidine from its corresponding pyridinium salt, a method that has shown broad applicability.[7]
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)
-
(R)-SynPhos (or an alternative chiral phosphine ligand)
-
2-Substituted Pyridinium Salt (substrate)
-
Anhydrous Toluene and Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
High-pressure stainless steel autoclave
-
Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)
-
Inert atmosphere glove box
Procedure:
-
Catalyst Preparation (in a glove box): In a clean, dry vial, combine [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol). Add 1.0 mL of a 1:1 mixture of anhydrous toluene and CH₂Cl₂. Stir the resulting solution at room temperature for 20-30 minutes to allow for catalyst formation.
-
Reaction Setup: Place the 2-substituted pyridinium salt (0.25 mmol) into a glass liner within the stainless steel autoclave.
-
Catalyst Transfer: Using a syringe, transfer the prepared catalyst solution to the autoclave containing the substrate.
-
Hydrogenation: Seal the autoclave securely. Remove it from the glove box and connect it to a hydrogen gas line. Purge the autoclave with hydrogen gas three times before pressurizing to 600 psi.
-
Reaction: Stir the reaction mixture at 28 °C for 20–24 hours.
-
Workup: After the reaction period, carefully and slowly vent the hydrogen gas from the autoclave. Add saturated aqueous Na₂CO₃ solution to the reaction mixture and stir vigorously for 15–30 minutes to neutralize any acid and quench the catalyst.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched piperidine.
Data Presentation: Asymmetric Hydrogenation of 2-Acylpyridines
The rhodium-catalyzed asymmetric hydrogenation of 2-acylpyridines is a powerful method for generating chiral 2-hydroxymethylpiperidines, which are valuable synthetic intermediates. The following table presents typical results for this transformation.[8]
| Entry | Substrate (Acyl Group) | Catalyst System | Yield (%) | ee (%) |
| 1 | Benzoyl | [Rh(COD)Binapine]BF₄ | >99 | 99 |
| 2 | 4-Toluoyl | [Rh(COD)Binapine]BF₄ | >99 | 99 |
| 3 | 4-Anisoyl | [Rh(COD)Binapine]BF₄ | >99 | 99 |
| 4 | 4-Chlorobenzoyl | [Rh(COD)Binapine]BF₄ | >99 | 99 |
| 5 | Acetyl | [Rh(COD)Binapine]BF₄ | >99 | 99 |
| 6 | Propionyl | [Rh(COD)Binapine]BF₄ | >99 | 97 |
Chiral Auxiliary-Mediated Diastereoselective Synthesis
The use of chiral auxiliaries is a classic and highly reliable strategy for asymmetric synthesis.[] This method involves the temporary covalent attachment of a chiral molecule to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.
The Guiding Principle: A Self-Validating System
A well-designed chiral auxiliary-based synthesis is a self-validating system. The process follows a logical and predictable sequence:
-
Attachment: The chiral auxiliary is appended to the substrate.
-
Diastereoselective Transformation: The auxiliary sterically or electronically biases the approach of a reagent, leading to the preferential formation of one diastereomer.
-
Cleavage: The auxiliary is removed, yielding the enantiomerically enriched product. The auxiliary can often be recovered and reused.[10]
Caption: General workflow for chiral auxiliary-mediated synthesis.
Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol details a three-step sequence for the asymmetric alkylation of a carboxylic acid derivative using an Evans-type oxazolidinone auxiliary, a method that can be adapted for the synthesis of substituted piperidine precursors.[11]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or other suitable Evans auxiliary
-
Propionyl chloride or other acylating agent
-
n-Butyllithium (n-BuLi) or other strong base
-
Alkyl halide (e.g., benzyl bromide)
-
Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) for cleavage
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
Step 1: Acylation of the Chiral Auxiliary
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Evans auxiliary in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) and stir for 30 minutes.
-
Add the acylating agent (e.g., propionyl chloride, 1.1 equivalents) dropwise and stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
Purify the acylated auxiliary by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) and stir for 30-60 minutes to form the enolate.
-
Add the alkyl halide (1.2 equivalents) and stir at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purification by flash chromatography to isolate the desired diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool to 0 °C and add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir the reaction at room temperature until the starting material is consumed (TLC analysis).
-
Quench the excess peroxide with sodium sulfite solution.
-
Acidify the aqueous layer and extract the chiral carboxylic acid product. The chiral auxiliary can be recovered from the organic layer.
Organocatalytic Enantioselective Routes
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for a wide range of transformations. For chiral piperidine synthesis, the aza-Diels-Alder and aza-Michael reactions are particularly powerful.[5][6]
The Aza-Diels-Alder Reaction: A Convergent Cyclization
The organocatalytic asymmetric aza-Diels-Alder reaction provides a direct and convergent route to chiral tetrahydropyridines, which can be readily reduced to piperidines. The reaction typically involves the activation of an α,β-unsaturated aldehyde by a chiral secondary amine catalyst (e.g., a MacMillan catalyst) to form a transient, highly reactive iminium ion. This iminium ion then acts as a dienophile in a [4+2] cycloaddition with a suitable diene.[6]
Caption: Simplified mechanism of organocatalytic aza-Diels-Alder reaction.
The Aza-Michael Addition: Forming Key C-N Bonds
The intramolecular aza-Michael addition is a powerful method for the cyclization of acyclic precursors to form chiral piperidines.[12][13] Organocatalysts, such as chiral primary-tertiary diamines derived from cinchona alkaloids, can effectively catalyze this transformation with high yields and enantioselectivities.[14]
Protocol: Organocatalytic Intramolecular Aza-Michael Addition
This protocol is a general guide for the synthesis of 2-substituted piperidines via an intramolecular aza-Michael addition of an enone carbamate, catalyzed by a cinchona-based primary-tertiary diamine.[14]
Materials:
-
Enone carbamate substrate
-
Chiral cinchona-based primary-tertiary diamine catalyst (e.g., a derivative of 9-amino-9-deoxyquinine)
-
Trifluoroacetic acid (TFA) as a co-catalyst
-
Anhydrous solvent (e.g., chloroform or toluene)
-
Standard workup and purification supplies
Procedure:
-
To a solution of the enone carbamate substrate in the chosen anhydrous solvent, add the chiral diamine catalyst (typically 10-20 mol%).
-
Add the TFA co-catalyst (typically 10-20 mol%).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantioenriched piperidine derivative.
Data Presentation: Organocatalytic Intramolecular Aza-Michael Addition
The following table showcases the effectiveness of a chiral cinchona-based diamine catalyst in the intramolecular aza-Michael addition of various enone carbamates to form 2-substituted piperidines.[14]
| Entry | Substrate (R group) | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Phenyl | 92 | 98 | | 2 | 4-Methoxyphenyl | 95 | 99 | | 3 | 4-Chlorophenyl | 88 | 97 | | 4 | 2-Thienyl | 85 | 96 | | 5 | n-Propyl | 78 | 95 |
Applications in Pharmaceutical Synthesis: Selected Case Studies
The practical utility of these enantioselective methods is best illustrated through their application in the synthesis of marketed drugs.
-
(-)-Paroxetine (Paxil®): A highly successful selective serotonin reuptake inhibitor (SSRI), the synthesis of (-)-paroxetine has been a benchmark for new asymmetric methodologies. An efficient formal synthesis utilizes an organocatalytic Michael addition of a malonate to an α,β-unsaturated aldehyde as the key stereochemistry-defining step.[5]
-
Donepezil (Aricept®): Used for the palliative treatment of Alzheimer's disease, donepezil contains a piperidine ring connected to an indanone moiety.[1] Industrial syntheses often involve the condensation of 1-benzyl-4-piperidone with 5,6-dimethoxy-1-indanone, followed by asymmetric hydrogenation of the resulting exocyclic double bond to establish the chiral center.[15]
-
Solifenacin (Vesicare®): This M3 muscarinic receptor antagonist, used to treat overactive bladder, features a chiral 1-azabicyclo[2.2.2]octan-3-yl group, a bridged piperidine system. Its synthesis requires careful control of stereochemistry, often achieved through resolution of diastereomeric intermediates or via asymmetric synthesis of a key chiral precursor.[16]
Conclusion and Future Outlook
The enantioselective synthesis of chiral piperidines is a dynamic and evolving field, driven by the insatiable demand for stereochemically pure compounds in drug discovery. This guide has detailed the theoretical underpinnings and practical applications of three cornerstone strategies: catalytic asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and organocatalytic reactions. Each of these approaches offers a unique set of advantages, and the choice of method will depend on the specific target molecule, available resources, and desired scale of synthesis.
As our understanding of reaction mechanisms deepens and new, more efficient catalysts are developed, the toolkit available to synthetic chemists will continue to expand. The ongoing pursuit of more sustainable and atom-economical methods will undoubtedly shape the future of chiral piperidine synthesis, enabling the creation of the next generation of life-changing medicines.
References
-
Qu, B., Mangunuru, H. P. R., Tcyrulnikov, S., Rivalti, D., Zatolochnaya, O. V., Kurouski, D., Radomkit, S., Biswas, S., Karyakarte, S., Fandrick, K. R., Sieber, J. D., Rodriguez, S., Desrosiers, J.-N., Haddad, N., McKellop, K., Pennino, S., Lee, H., Yee, N. K., Song, J. J., Kozlowski, M. C., & Senanayake, C. H. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters, 20(5), 1333–1337. [Link]
-
Bhat, A. A. (2024). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry. [Link]
-
Patel, D. B., Patel, P. S., & Vekariya, C. H. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Amat, M., Pérez, M., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(8), 3199–3207. [Link]
-
Smith, T. E., Kuo, W.-H., Balsells, J., Corley, E., Dvorak, C. A., & Davis, W. P. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(10), 2642–2645. [Link]
-
Antony, N., & V, S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6693. [Link]
-
Amat, M., Pérez, M., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. [Link]
-
Glorius, F., Spielkamp, N., Holle, S., Goddard, R., & Lehmann, C. W. (2005). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 44(28), 4391–4394. [Link]
-
Fustero, S., & del Pozo, C. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry, 12(35), 6749–6766. [Link]
-
García-García, P., & Ladra, A. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
- Process for the synthesis of solifenacin. (n.d.).
-
Clayden, J., & Pink, J. H. (2000). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron, 56(24), 3867–3883. [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. [Link]
-
Notaro, G., & List, B. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. [Link]
-
Righi, L., Pizzo, F., Pesciaioli, F., Rossetti, M., Bartoccini, F., & Piersanti, G. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1133–1138. [Link]
-
Li, W., Sun, X., Zhou, Y., & Zhang, W. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4160–4163. [Link]
-
Wang, D.-S. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]
-
Jamro, A. K., & Wygralak, K. (2023). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. International Journal of Molecular Sciences, 24(11), 9396. [Link]
-
Method for the Preparation of Solifenacin and Intermediate Thereof. (n.d.). Academia.edu. [Link]
-
The synthetic routes for the newly synthesized donepezil analogs. (n.d.). ResearchGate. [Link]
-
Larrow, J. F., & Hein, N. C. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
-
Clayden, J., & Pink, J. H. (2000). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron. [Link]
-
Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. (2023). Journal of the American Chemical Society. [Link]
-
An Improved and Efficient Practical Process for the Synthesis of Enantiomerically Pure Solifenacin Succinate as an Antimuscarinic Agent. (n.d.). Bentham Science Publishers. [Link]
-
Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group. [Link]
-
Li, W., Sun, X., Zhou, Y., & Zhang, W. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic letters, 17(17), 4160–4163. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). ResearchGate. [Link]
-
A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. (2024). Organic Letters. [Link]
-
A general overview of the organocatalytic intramolecular aza-Michael reaction. (2014). Organic & Biomolecular Chemistry. [Link]
- Process for the preparation of donepezil hydrochloride. (n.d.).
-
Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions, and the α-Fluorination of Aldehydes. (n.d.). CORE. [Link]
-
Kumar, V., Kaur, K., Gupta, M. K., & Kumar, V. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585–2610. [Link]
-
Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Rasayan Journal of Chemistry, 10(2), 437–443. [Link]
-
Wang, D.-S., Chen, Q.-A., Li, W., Yu, C.-B., Zhou, Y.-G., & Zhang, X. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(30), 7420–7423. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. [Link]
-
Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (n.d.). National Institutes of Health. [Link]
-
Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. (2022). Molecules. [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Organic letters, 22(7), 2733–2738. [Link]
-
DONEPEZIL SYNTHESIS. (2013). New Drug Approvals. [Link]
- Synthesis of solifenacin monosuccinate. (n.d.).
-
Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. (n.d.). Organic Chemistry Frontiers. [Link]
-
Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. (n.d.). ResearchGate. [Link]
-
Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. (2024). Catalysts. [Link]
-
Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses. [Link]
-
meta‐Selective C−H Functionalization of Pyridines. (2023). Angewandte Chemie International Edition. [Link]
-
Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. (2024). Molecules. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. A general overview of the organocatalytic intramolecular aza-Michael reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. d-nb.info [d-nb.info]
- 15. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of (R)-3-Iodo-1-methyl-piperidine as a Ligand for Sigma-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the characterization of (R)-3-Iodo-1-methyl-piperidine, a novel synthetic compound, as a potential ligand for the sigma-1 receptor (S1R). The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM) and is implicated in a wide range of neurological and psychiatric disorders, making it a compelling target for therapeutic development.[1][2][3] This document outlines detailed protocols for a hypothetical synthesis of the compound, its in vitro characterization through radioligand binding assays to determine its affinity and selectivity, and functional assays to elucidate its potential as an agonist or antagonist. Furthermore, we discuss the rationale behind these experimental approaches and provide a framework for data analysis and interpretation, equipping researchers with the necessary tools to thoroughly evaluate this and other novel S1R ligands.
Introduction to the Sigma-1 Receptor: A Pluripotent Modulator
The sigma-1 receptor (S1R) is a highly conserved, 223-amino acid transmembrane protein that bears no sequence homology to other mammalian proteins.[4] Initially misidentified as an opioid receptor, it is now understood to be a unique ligand-operated molecular chaperone.[5] S1R resides predominantly at the MAM, a critical interface for cellular signaling and homeostasis.[6] At this location, it interacts with various client proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor, thereby modulating calcium signaling between the endoplasmic reticulum and mitochondria.[3][7]
Upon stimulation by ligand binding, S1R can translocate to other cellular compartments, including the plasma membrane, where it influences the activity of a diverse array of ion channels and G-protein coupled receptors.[6] This widespread modulatory role implicates S1R in numerous cellular processes such as neuronal survival, synaptic plasticity, and the response to cellular stress. Consequently, S1R has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain.[1][8] The development of selective S1R ligands, therefore, represents a significant area of research in modern drug discovery.
Synthesis of (R)-3-Iodo-1-methyl-piperidine: A Proposed Route
As of the date of this publication, a specific, peer-reviewed synthesis for (R)-3-Iodo-1-methyl-piperidine has not been prominently reported in the literature. However, based on established organic chemistry principles and published syntheses of structurally related compounds, a plausible and efficient synthetic route can be proposed.[9][10][11][12] The following scheme outlines a potential pathway starting from commercially available (S)-N-Boc-3-hydroxypiperidine. The chirality of the starting material is inverted during the synthesis to yield the desired (R) enantiomer of the final product.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of (R)-3-Iodo-1-methyl-piperidine.
Protocol Outline:
-
Mesylation of the Alcohol: (S)-N-Boc-3-hydroxypiperidine is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) in an inert solvent such as dichloromethane (DCM). This converts the hydroxyl group into a good leaving group, mesylate.
-
Iodination via Finkelstein Reaction: The resulting mesylate is then subjected to a Finkelstein reaction with sodium iodide (NaI) in a solvent like acetone. This reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the C3 position, yielding (R)-3-Iodo-N-Boc-piperidine.
-
Deprotection of the Amine: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), in DCM to give (R)-3-Iodo-piperidine.
-
N-Methylation: Finally, the secondary amine is methylated via reductive amination using formaldehyde (HCHO) and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) in a solvent such as 1,2-dichloroethane (DCE) to afford the target compound, (R)-3-Iodo-1-methyl-piperidine.
It is imperative for researchers to perform full analytical characterization (NMR, MS, and chiral HPLC) to confirm the structure and enantiomeric purity of the synthesized compound.
In Vitro Characterization: Binding Affinity and Selectivity
A fundamental step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptor and its selectivity over other receptors. For S1R, this is typically achieved through competitive radioligand binding assays.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive inhibition assay to determine the Ki of (R)-3-Iodo-1-methyl-piperidine for the human S1R using -pentazocine as the radioligand.[1][13]
Experimental Workflow:
Caption: Workflow for S1R radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source with high S1R expression (e.g., guinea pig brain) or from a cell line overexpressing human S1R.
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane homogenate (typically 100-250 µg of protein).
-
-pentazocine at a concentration near its Kd (e.g., 2-5 nM).[13][14]
-
Varying concentrations of (R)-3-Iodo-1-methyl-piperidine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For determining non-specific binding, use a high concentration of a known S1R ligand, such as unlabeled (+)-pentazocine (10 µM) or haloperidol (10 µM).
-
Bring the total volume to 0.5 mL with assay buffer.
-
-
Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.[13]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of -pentazocine against the log concentration of (R)-3-Iodo-1-methyl-piperidine.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Selectivity Profiling
To assess the selectivity of (R)-3-Iodo-1-methyl-piperidine, similar radioligand binding assays should be performed against a panel of other receptors, particularly those for which piperidine-containing compounds may show affinity (e.g., sigma-2, muscarinic, and dopaminergic receptors).
| Receptor | Radioligand | Non-specific Ligand |
| Sigma-1 | -pentazocine | 10 µM Haloperidol |
| Sigma-2 | [3H]DTG (+ 1 µM (+)-pentazocine to mask S1R) | 10 µM DTG |
| Dopamine D2 | [3H]Spiperone | 10 µM Haloperidol |
| Muscarinic M1 | [3H]Pirenzepine | 1 µM Atropine |
Table 1: Example Radioligands for Selectivity Screening.
Example Binding Affinity Data for Known S1R Ligands
| Compound | S1R Ki (nM) | Reference |
| (+)-Pentazocine | 1.62 - 7 | [15][16] |
| Haloperidol | 2 - 4 | [17] |
| PRE-084 | 2.2 | [16] |
Table 2: Published S1R Binding Affinities for Reference Compounds.
Functional Characterization: Agonist vs. Antagonist Activity
Determining whether a ligand acts as an agonist or an antagonist at the S1R is crucial for understanding its potential therapeutic effects. Unlike GPCRs, S1R does not have a canonical downstream signaling cascade that is easily measured. Therefore, a combination of assays is often employed.
Allosteric Modulation by Phenytoin: A Predictive Assay
Phenytoin is a known allosteric modulator of the S1R that can differentiate between agonists and antagonists in binding assays.[18] It tends to increase the binding affinity of agonists while having no effect or decreasing the affinity of antagonists.[19][20]
Protocol:
-
Perform the S1R radioligand binding assay for (R)-3-Iodo-1-methyl-piperidine as described in section 3.1, both in the absence and presence of a fixed concentration of phenytoin (e.g., 250 µM).
-
Expected Outcome:
-
Agonist: A leftward shift in the competition curve (lower IC50/Ki) in the presence of phenytoin.
-
Antagonist: No significant change or a rightward shift in the competition curve.
-
ERK1/2 Phosphorylation Assay
S1R activation has been shown to modulate the phosphorylation of extracellular signal-regulated kinase (ERK).[21] This can be used as a functional readout to assess agonist and antagonist properties.
Experimental Workflow:
Caption: Workflow for ERK1/2 phosphorylation assay.
Protocol Outline (Agonist Mode):
-
Cell Culture: Seed a cell line with endogenous or recombinant S1R expression (e.g., CHO-S1R, HT-22) in 96-well plates.
-
Serum Starvation: Once confluent, serum-starve the cells for 6-18 hours to reduce basal ERK phosphorylation.
-
Ligand Treatment: Treat the cells with various concentrations of (R)-3-Iodo-1-methyl-piperidine for a short duration (typically 5-15 minutes).[22]
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection: Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using a suitable method such as ELISA or an In-Cell Western assay.
-
Data Analysis: Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.
Protocol Outline (Antagonist Mode):
-
Follow steps 1 and 2 as above.
-
Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of (R)-3-Iodo-1-methyl-piperidine for 1-2 hours.[23]
-
Agonist Stimulation: Add a known S1R agonist (e.g., PRE-084) at its EC80 concentration and incubate for the predetermined optimal time (e.g., 5-15 minutes).
-
Follow steps 4-6 as above to determine the IC50 value of the antagonist.
Calcium Flux Assay
S1R is a known modulator of intracellular calcium (Ca²⁺) signaling.[7][24] Agonist or antagonist effects can be assessed by measuring changes in intracellular Ca²⁺ levels in response to a stimulus.
Protocol Outline:
-
Cell Culture and Dye Loading: Culture S1R-expressing cells on 96-well plates and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1-2 hours at 37°C.[25]
-
Ligand Treatment: Add various concentrations of (R)-3-Iodo-1-methyl-piperidine to the wells.
-
Stimulation: After a short incubation, stimulate the cells with an agent known to induce Ca²⁺ release from the ER (e.g., thapsigargin or an agonist for a co-expressed GPCR).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader with fluorescent capabilities.
-
Data Analysis: Analyze the peak fluorescence or the area under the curve to determine the effect of the compound on Ca²⁺ mobilization. Agonists may potentiate or inhibit the Ca²⁺ signal, while antagonists would block the effect of a known S1R agonist.
Sigma-1 Receptor Signaling Pathways
Understanding the signaling pathways in which S1R is involved is crucial for interpreting the functional data and predicting the in vivo effects of a novel ligand like (R)-3-Iodo-1-methyl-piperidine.
Caption: Key signaling pathways modulated by the Sigma-1 Receptor.
Conclusion and Future Directions
This document provides a comprehensive framework for the initial characterization of (R)-3-Iodo-1-methyl-piperidine as a novel sigma-1 receptor ligand. By following the outlined protocols, researchers can determine its binding affinity and selectivity, as well as its functional profile as a potential agonist or antagonist. The presence of an iodine atom also suggests the potential for developing a radiolabeled version (e.g., with ¹²³I or ¹²⁵I) for in vitro autoradiography or in vivo SPECT imaging, which would be a valuable tool for studying S1R distribution and occupancy in preclinical models. A thorough understanding of the pharmacological properties of this and other novel S1R ligands is essential for advancing our knowledge of S1R biology and for the development of new therapeutics for a range of debilitating neurological and psychiatric disorders.
References
-
Frontiers in Pharmacology. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]
-
Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]
-
National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]
-
YouTube. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. [Link]
-
PubMed. (n.d.). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. [Link]
-
PubMed. (n.d.). -pentazocine binding to rat brain sigma 1 receptors. [Link]
-
National Institutes of Health. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. [Link]
-
Usiena AIR. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. [Link]
-
National Institutes of Health. (n.d.). The Pharmacology of Sigma-1 Receptors. [Link]
-
National Institutes of Health. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. [Link]
-
PubMed. (1997). Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. [Link]
-
National Institutes of Health. (n.d.). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. [Link]
-
National Institutes of Health. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. [Link]
-
National Institutes of Health. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]
-
Wikipedia. (n.d.). Sigma-1 receptor. [Link]
-
National Institutes of Health. (2017). Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes. [Link]
-
ResearchGate. (2025). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF. [Link]
-
ResearchGate. (2025). Differences in the allosteric modulation by phenytoin of the binding properties of the σ1 ligands -pentazocine and [3H]NE-100 | Request PDF. [Link]
-
MDPI. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. [Link]
-
ResearchGate. (n.d.). Chemical structures of sigma-1 receptor ligands. [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
PubMed Central. (n.d.). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. [Link]
-
bioRxiv. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. [Link]
-
ResearchGate. (n.d.). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. [Link]
-
PubMed. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. [Link]
-
Frontiers. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. [Link]
-
MDPI. (n.d.). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. [Link]
-
American Chemical Society Publications. (2023). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. [Link]
-
MDPI. (n.d.). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. [Link]
-
PubMed. (2006). Differences in the allosteric modulation by phenytoin of the binding properties of the sigma1 ligands -pentazocine and [3H]NE-100. [Link]
-
National Institutes of Health. (n.d.). Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. [Link]
-
MDPI. (n.d.). Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors' Ligands. [Link]
-
MDPI. (n.d.). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. [Link]
-
National Institutes of Health. (2012). Phospho-ERK Assays - Assay Guidance Manual. [Link]
-
National Institutes of Health. (n.d.). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. [Link]
-
ResearchGate. (2018). (PDF) Sigma-1 Receptor Stimulation with PRE-084 Ameliorates Myocardial Ischemia-Reperfusion Injury in Rats. [Link]
-
Frontiers. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. [Link]
-
ResearchGate. (2025). Phenytoin differentially modulates the affinity of agonist and antagonist ligands for sigma 1 receptors of guinea pig brain. [Link]
-
National Institutes of Health. (2024). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. [Link]
- Google Patents. (n.d.).
Sources
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]
- 7. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 11. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 12. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 13. usiena-air.unisi.it [usiena-air.unisi.it]
- 14. med.upenn.edu [med.upenn.edu]
- 15. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differences in the allosteric modulation by phenytoin of the binding properties of the sigma1 ligands [3H](+)-pentazocine and [3H]NE-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 23. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of Aryl Iodide Deiodination
A Foreword from Your Application Scientist:
Welcome to the technical support center. As scientists and developers, we understand that aryl iodides are powerful intermediates in synthetic chemistry, prized for their reactivity in forming crucial carbon-carbon and carbon-heteroatom bonds. However, the very characteristic that makes them so useful—the relatively weak carbon-iodine bond—also renders them susceptible to unwanted deiodination. This guide is designed to move beyond simple procedural lists. It provides a deeper, mechanistically-grounded understanding of why deiodination occurs and offers field-proven strategies to preserve the integrity of your molecules, saving you valuable time and resources.
Troubleshooting Guide & FAQs
This section addresses the most common scenarios where deiodination is encountered. We'll diagnose the likely causes and provide actionable solutions.
Question 1: My aryl iodide is discoloring and decomposing during storage. What is happening and how can I prevent it?
Answer: This is a classic issue of ambient degradation, typically driven by light and/or trace impurities.
The "Why": The carbon-iodine bond is the weakest among aryl halides and can be cleaved by thermal energy or UV-Vis light, a process known as photolysis.[1] This is especially true for electron-rich aryl iodides.[1] This cleavage generates an aryl radical and an iodine radical. The iodine radicals can combine to form elemental iodine (I₂), which often imparts a pink, purple, or brown color to your sample. The aryl radical can then abstract a hydrogen atom from a solvent molecule, a neighboring molecule, or trace water, resulting in the undesired, deiodinated arene byproduct.
Immediate Solutions:
-
Light Exclusion: Store all aryl iodides, both neat and in solution, in amber glass vials or wrap standard vials completely in aluminum foil. Work in a fume hood with the sash lowered and the light off whenever possible during sample preparation and reaction setup.
-
Inert Atmosphere: Oxygen can initiate or participate in radical chain reactions.[2] Store sensitive aryl iodides under an inert atmosphere (Nitrogen or Argon) and consider using solvents that have been thoroughly degassed.
-
Low Temperature: Store compounds in a refrigerator or freezer to minimize thermal decomposition.[3]
Question 2: I'm observing significant hydrodeiodination (replacement of -I with -H) as a major byproduct in my cross-coupling reaction. What's the cause?
Answer: Hydrodeiodination during a catalytic cycle is a common and frustrating side reaction. The culprit is often related to the catalyst, solvent, or base.
The "Why": In palladium-catalyzed reactions (like Suzuki, Heck, or Sonogashira), a common pathway for this side reaction involves the formation of a palladium-hydride (Pd-H) species. This can occur through several mechanisms, including the reaction of the palladium catalyst with trace water, alcohols, or even amines. This Pd-H species can then react with your aryl iodide in a competing catalytic cycle to produce the deiodinated arene. Radical mechanisms, initiated by single-electron transfer (SET) processes, can also contribute, especially in reactions involving copper or nickel catalysts or when iodide itself acts as a reducing agent.[4][5]
Troubleshooting Steps:
-
Reagent Purity:
-
Solvent: Use anhydrous, degassed solvents. Trace water is a primary source of protons.
-
Base: Ensure your base is anhydrous. Carbonates and phosphates can be particularly hygroscopic. Consider drying them in an oven before use.
-
Substrates: Purify your starting materials to remove any acidic protons or hydrogen-donating impurities.
-
-
Catalyst and Ligand Choice:
-
For some C-N cross-couplings, the stability of palladium-iodide dimer intermediates can hinder the desired reaction, potentially allowing more time for side reactions.[6] Choosing highly active, sterically hindered biarylphosphine ligands (e.g., Buchwald-type ligands) can accelerate the desired catalytic cycle, outcompeting the deiodination pathway.[6]
-
-
Reaction Conditions:
-
Temperature: Lower the reaction temperature. While this may slow your desired reaction, it will often slow the decomposition pathway more significantly.
-
Additives: The inclusion of a radical scavenger can be highly effective if a radical mechanism is suspected.
-
Question 3: Can my choice of base or solvent directly cause deiodination?
Answer: Absolutely. Both can play a direct role in the degradation of your aryl iodide.
The "Why":
-
Bases: Very strong bases, particularly in combination with protic solvents, can promote deiodination.[3][7] For instance, alkoxides in alcohol can facilitate reductive dehalogenation.[7] Some strong bases can also react with the solvent or other components to generate species that act as hydrogen atom donors.
-
Solvents: Solvents capable of donating a hydrogen atom (e.g., alcohols, THF, especially if old and containing peroxides) can fuel radical-mediated hydrodeiodination. Once an aryl radical is formed, these solvents provide a readily available source of hydrogen to complete the undesired transformation.
Recommendations:
-
Base Selection: Use the weakest base necessary to achieve your desired reaction. If possible, opt for non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ over strong organic bases or alkoxides.
-
Solvent Choice: When possible, use aprotic, non-hydrogen-donating solvents like Toluene, Dioxane, or DMF. Always use fresh, high-purity solvents.
Question 4: Are there any additives I can use to stabilize my aryl iodide or suppress deiodination during a reaction?
Answer: Yes, the strategic use of additives can be a powerful tool to mitigate unwanted deiodination.
The "Why": Additives can function in two primary ways: as radical scavengers that terminate destructive chain reactions, or as reducing agents that prevent the oxidation of iodide to elemental iodine.[8][9]
| Additive Type | Example(s) | Mechanism of Action | Typical Use Case |
| Radical Scavengers | TEMPO, BHT, 1,4-cyclohexadiene | Intercepts and quenches aryl or other radical intermediates, breaking the chain propagation of deiodination. | During reactions where a radical pathway is suspected (e.g., high temperatures, photochemical conditions, or with certain first-row transition metals). |
| Reducing Agents | Sodium thiosulfate, Ascorbic acid | Prevents the oxidation of the iodide anion (I⁻) to volatile and reactive elemental iodine (I₂).[9] | Primarily for long-term storage or in workups to quench excess iodine, preventing further degradation. |
| Chelating Agents | EDTA, Phenanthroline | Sequesters trace metal ions that can catalyze radical formation or other decomposition pathways. | When starting materials may have been synthesized using metal catalysts and residual traces are suspected. |
Visual Troubleshooting & Mechanistic Insights
Understanding the pathways of decomposition is key to preventing them. The following diagrams illustrate a general troubleshooting workflow and the specific mechanism of hydrodeiodination in a cross-coupling reaction.
Caption: A decision tree for troubleshooting aryl iodide deiodination.
Caption: Competing catalytic cycles in a cross-coupling reaction.
Experimental Protocol: Best Practices for a Deiodination-Sensitive Cross-Coupling Reaction
This protocol outlines a generalized procedure for setting up a Suzuki-Miyaura coupling reaction, incorporating best practices to minimize hydrodeiodination of a sensitive aryl iodide.
Materials:
-
Aryl Iodide (purified, stored under Argon)
-
Boronic Acid or Ester
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a Buchwald ligand)
-
Anhydrous Base (e.g., K₂CO₃, oven-dried for 2 hours at 120°C, cooled under vacuum)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry the reaction flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen and moisture are removed.
-
Reagent Addition (Solids): To the cooled flask, add the aryl iodide, boronic acid, palladium catalyst, and anhydrous base under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): For maximum air exclusion, subject the reaction mixture to three "freeze-pump-thaw" cycles. For less sensitive reactions, bubbling inert gas through the solution for 15-20 minutes may suffice.
-
Reaction Execution: Heat the reaction to the desired temperature under a positive pressure of inert gas. Monitor the reaction by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract with an appropriate organic solvent. If the solution is colored by elemental iodine, wash the organic layer with a saturated aqueous solution of sodium thiosulfate until the color disappears.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.
By rigorously excluding light, oxygen, and water, you create an environment where the desired catalytic pathway is overwhelmingly favored, significantly reducing the opportunity for deiodination side reactions.
References
[6] Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(36), 12898–12899. Available at: [Link] [10] Brown, K. L., et al. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. International Journal of Molecular Sciences, 21(6), 2048. Available at: [Link] [11] Al-Suhaimi, E. A., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. International Journal of Molecular Sciences, 22(21), 11547. Available at: [Link] [8] Johnson, C. W. (1939). Stabilization of iodine in salt and other feed materials. U.S. Patent No. 2,144,150. Washington, DC: U.S. Patent and Trademark Office. Available at: [9] Akpan, I. U., & Udoh, A. P. (2025). Understanding Iodine Stabilizers in Iodized Salt. International Journal of Engineering and Technical Research, 15(1). Available at: [Link] [12] LibreTexts. (2021). 14.7: Aryl Halides. Chemistry LibreTexts. Available at: [Link] Reddit user discussion. (2022). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available at: [Link] [13] Wang, T., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 10183–10192. Available at: [Link] Orgsyn. (2017). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link] [4] Orgsyn. (2017). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. Available at: [Link] [14] Schweizer, U., et al. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of molecular endocrinology, 55(3), R115–R131. Available at: [Link] [15] Malik, P., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(45), 12595-12600. Available at: [Link] [16] Kumar, S., & Singh, H. B. (2016). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 21(7), 936. Available at: [Link] [17] Li, C., et al. (2018). Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols, 13(5), 943–954. Available at: [Link] [7] Bar-Ziv, R., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9736–9743. Available at: [Link] [5] Li, Y., et al. (2020). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Catalysts, 10(10), 1159. Available at: [Link] [2] Heinrich, M. R., et al. (2016). Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis. The Journal of Organic Chemistry, 81(12), 5225-5234. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2144150A - Stabilization of iodine in salt and other feed materials - Google Patents [patents.google.com]
- 9. erpublication.org [erpublication.org]
- 10. A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New insights into the structure and mechanism of iodothyronine deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in iodination reactions
This guide serves as a specialized technical support interface for researchers encountering difficulties with iodination reactions. It is structured to diagnose, explain, and resolve specific chemical issues using mechanistic insight and validated protocols.[1]
Subject: Identification and Minimization of Side Products in Electrophilic Aromatic Iodination Status: Active Support Level: Tier 3 (Senior Scientist / Method Development)[1]
Diagnostic Hub: Triage Your Reaction
Identify your issue based on analytical data (LCMS/NMR) to jump to the relevant solution.[1]
Case A: "I see a mixture of mono-, di-, and tri-iodinated products."
-
Diagnosis: Polyiodination (Over-reaction). [1]
-
Root Cause: The iodine substituent is an ortho/para director.[1] While weakly deactivating inductively, it stabilizes the Wheland intermediate via resonance, often making the product sufficiently reactive to compete with the starting material, especially in electron-rich systems (phenols, anilines).[1]
-
Immediate Action:
-
Stoichiometry Check: Ensure strictly <1.0 equivalent of iodinating agent (0.95 eq recommended).
-
Mode of Addition: Switch from "dump" addition to slow, dropwise addition of the electrophile over 1–2 hours. This keeps the instantaneous concentration of
low relative to the substrate.[1] -
Temperature: Lower reaction temperature to 0°C or -78°C to exploit the activation energy difference between the first and second substitution.
-
Case B: "My LCMS shows peaks for [M+16] or [M-2H]."
-
Root Cause: Use of harsh oxidants (
, ) to generate the electrophilic iodine species ( ) has inadvertently oxidized sensitive functional groups (e.g., alcohol ketone, sulfide sulfoxide).[1] -
Immediate Action:
-
Reagent Switch: Abandon oxidative generation methods. Switch to N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) or Silver(I) Triflate .[1] These methods generate
without a high oxidation potential environment.[3] -
Scavengers: If using NIS, ensure the reaction is kept in the dark to prevent radical oxidation pathways.[1]
-
Case C: "I see a +34 amu mass shift (M+Cl) alongside my product."
-
Diagnosis: Chlorination Contamination. [1]
-
Root Cause: Likely use of Iodine Monochloride (ICl) or generation of ICl in situ (e.g., NIS + HCl). The chloride ion is a competing nucleophile/electrophile source depending on conditions.[1]
-
Immediate Action:
Mechanistic Deep Dive & Visualization
To fix the problem, you must understand the competing pathways.[1] The diagram below maps the decision logic for troubleshooting based on the mechanism.
Figure 1: Decision logic for troubleshooting iodination side products based on analytical signatures.
Reagent Selection Matrix
Choosing the right reagent is the primary defense against side products.[1]
| Reagent System | Reactivity | Side Product Risk Profile | Best Application |
| Moderate | Low. Prevents reversibility (AgI ppt).[1] Minimal oxidation.[4] | Deactivated arenes; Strict mono-iodination required.[1] | |
| NIS / TFA | High | Moderate. Risk of radical side rxns if exposed to light.[1] | Acid-stable substrates; Late-stage functionalization.[1] |
| ICl (Iodine Monochloride) | Very High | High. Significant risk of chlorination and oxidation.[1] | Only for very deactivated rings where other methods fail. |
| High | High. Severe oxidation of alcohols/amines.[1] | Simple substrates (e.g., benzene, toluene) only.[1] | |
| Moderate | Low. High regioselectivity (steric control).[1] | Sensitive phenols/anilines requiring specific regiocontrol. |
Validated Experimental Protocols
These protocols are designed to be self-validating. If the color change described does not occur, stop and re-evaluate.
Protocol A: Mild Iodination using NIS/TFA (The "Gold Standard")
Best for: Activated to moderately deactivated systems (Anisoles, Alkylbenzenes).[1]
-
Setup: Dissolve substrate (1.0 mmol) in Acetonitrile (
, 5 mL). -
Activation: Add N-Iodosuccinimide (NIS) (1.0 - 1.1 eq).[1] The solution should be pale yellow/orange.[1]
-
Catalysis: Add Trifluoroacetic Acid (TFA) (0.1 - 0.5 eq) dropwise.[1]
-
Checkpoint: If the substrate is highly deactivated, increase TFA to 1.0 eq or switch solvent to pure TFA.[1]
-
-
Monitoring: Stir at RT in the dark (wrap flask in foil). Monitor by TLC/LCMS.
-
Why Dark? Light promotes homolytic cleavage of the N-I bond, generating iodine radicals that cause benzylic iodination or oxidation side products.[1]
-
-
Quench: Pour into saturated
(sodium thiosulfate). The iodine color must disappear immediately (orange clear).[1]
Protocol B: Selective Mono-Iodination with
Best for: Preventing polyiodination in highly activated systems.[1]
-
Setup: Dissolve substrate (1.0 mmol) in EtOH or MeOH.
-
Reagent Prep: Add Silver Sulfate (
) (0.55 eq). -
Addition: Add Iodine (
) (1.05 eq) as a solid or solution. -
Workup: Filter off the AgI precipitate before aqueous workup.
Frequently Asked Questions (FAQ)
Q: Why is my reaction stalling at 50% conversion even with excess reagents?
A: You are likely facing reversibility .[1] Iodination is reversible (
-
Fix: You must scavenge the proton or the iodide.[1] Use the
method (precipitates as ) or add a base like (scavenges ), though base can slow down the electrophilic attack.[1]
Q: How do I direct iodination to the meta position? A: Direct meta-iodination is difficult because iodine is an ortho/para director.[1] You cannot easily "direct" iodine to the meta position of an activated ring.[1]
-
Strategy: You must use a "dummy" group.
-
Install a blocking group (e.g., TMS) at the para position.[1]
-
Iodinate (forces ortho).
-
Remove the blocking group.[1]
-
Alternatively: Use a meta-directing group (like
) first, iodinate, then convert the nitro group to your desired functionality.[1]
-
Q: I am using NIS and seeing benzylic iodination (on the methyl group) instead of the ring. Why? A: This is a radical pathway competing with the ionic pathway.[1]
-
Fix:
-
Exclude Light: Wrap the flask in aluminum foil.
-
Solvent: Switch to a more polar solvent like Acetonitrile or TFA, which stabilizes the ionic intermediate (
) and disfavors the radical process.[1] -
Oxygen: Degas the solvent (radical reactions are often inhibited by oxygen, but sometimes promoted; strictly ionic conditions are best achieved by polarity and darkness).[1]
-
References
-
Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid."[1][4] Tetrahedron Letters, 2002.[1][4]
-
Olah, G. A., et al. "Synthetic Methods and Reactions.[1][4] Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid." Journal of Organic Chemistry, 1993.[1]
-
Yusubov, M. S., et al. "Applications of Iodonium Salts and Iodosylarenes."[1] Chemical Reviews, 2010.[1]
-
Sykes, P. A Guidebook to Mechanism in Organic Chemistry. Longman, 1986.[1] (Foundational text on EAS reversibility and kinetics).
-
Krasnokutskaya, E. A., et al. "Ecological and efficient methods for the preparation of iodoarenes."[1][3] Synthesis, 2007.[1][3][8]
Sources
- 1. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing biological activity of (R)- vs (S)-3-Iodo-1-methyl-piperidine
Comparative Guide: (R)- vs (S)-3-Iodo-1-methyl-piperidine as Chiral Electrophilic Probes
Executive Summary
3-Iodo-1-methyl-piperidine is not a passive ligand but a highly reactive chiral electrophile . Its primary biological and chemical utility lies in its ability to spontaneously form a bicyclic aziridinium ion (1-methyl-1-azoniabicyclo[3.1.0]hexane) under physiological conditions. This intermediate acts as a potent alkylating agent, similar to nitrogen mustards, but with a crucial distinction: chirality .
This guide compares the (R)- and (S)- enantiomers, focusing on their distinct stereochemical pathways during aziridinium formation and subsequent nucleophilic attack. These molecules are critical tools for:
-
Affinity Labeling: Covalent modification of receptors (e.g., muscarinic, sigma) to map binding pockets.
-
Chiral Synthesis: Precursors for enantiopure 3-substituted piperidines (e.g., 3-hydroxy, 3-amino derivatives).
-
Mechanism-Based Toxicity: Understanding the stereoselective DNA alkylation potential of piperidine-based mustards.
Mechanism of Action: The "Mustard" Cyclization
The biological activity of 3-iodo-1-methyl-piperidine is governed by the Neighboring Group Participation (NGP) of the nitrogen lone pair.
-
Spontaneous Cyclization: The nitrogen lone pair attacks the C3 carbon, displacing the iodide leaving group.
-
Inversion of Configuration: This intramolecular
reaction causes an inversion of stereochemistry at C3. -
Aziridinium Formation: The result is a highly strained, electrophilic bicyclic aziridinium ion.
-
Nucleophilic Attack: Biological nucleophiles (DNA guanine, receptor aspartate/glutamate) or synthetic nucleophiles (OH⁻, CN⁻) attack the aziridinium ring to form stable adducts.
Comparative Pathway Diagram
The following diagram illustrates how the (R)- and (S)- enantiomers generate distinct chiral aziridinium ions, leading to stereochemically distinct products.
Caption: Divergent pathways of (R)- and (S)-3-iodo-1-methyl-piperidine forming enantiomeric aziridinium ions.
Comparative Analysis: (R)- vs (S)- Enantiomers
| Feature | (R)-3-Iodo-1-methyl-piperidine | (S)-3-Iodo-1-methyl-piperidine | Significance |
| Active Intermediate | Forms (1R, 5S)-Aziridinium ion (inferred) | Forms (1S, 5R)-Aziridinium ion (inferred) | The chiral shape of the ion dictates which nucleophile in a protein pocket can react. |
| Reactivity (Kinetics) | Identical in achiral solvent. | Identical in achiral solvent. | Iodo > Chloro: The iodo derivative cyclizes ~100x faster than the chloro analog due to the better leaving group ability of iodide [1]. |
| Receptor Affinity (Muscarinic) | Often shows higher affinity for specific subtypes (e.g., M1/M2) due to stereochemical fit of the piperidine ring. | Generally lower affinity or different binding mode. | Stereochemistry at C3 is critical for fitting into the orthosteric binding site of GPCRs [2]. |
| Synthetic Utility | Precursor for (R)-3-Hydroxypiperidine (via double inversion/retention). | Precursor for (S)-3-Hydroxypiperidine . | (R)-3-hydroxypiperidines are key scaffolds for antimuscarinic drugs like Mepenzolate [3]. |
| Stability | Unstable as free base; stored as HI or HCl salt. | Unstable as free base; stored as HI or HCl salt. | Free bases cyclize to aziridinium ions within minutes/hours in solution. |
Key Insight: The "Double Inversion" Effect
When using these compounds for synthesis (e.g., hydrolysis to 3-hydroxypiperidine):
-
Step 1 (Cyclization): Inversion (R → S-aziridinium).
-
Step 2 (Hydrolysis): Attack at C3 causes a second inversion (S-aziridinium → R-alcohol). Result: The overall reaction often proceeds with retention of configuration , but this depends strictly on the regioselectivity of the nucleophilic attack (C3 vs C2/C4 ring opening).
Experimental Protocols
Protocol A: Synthesis & Resolution (Lipase-Catalyzed)
Source: Adapted from Iijima et al. [3] This method avoids the handling of the unstable iodo-free base by resolving the alcohol precursor first, then converting to the iodide in situ or immediately before use.
Objective: Isolate enantiopure (R)- or (S)- precursors.
-
Substrate: Racemic 1-methyl-3-hydroxypiperidine.
-
Resolution:
-
Dissolve racemate in diisopropyl ether.
-
Add Candida antarctica Lipase B (CAL-B) and vinyl acetate.
-
Incubate at 30°C for 24-48h.
-
Result: The (R)-enantiomer is selectively acetylated to (R)-3-acetoxy-1-methylpiperidine. The (S)-enantiomer remains as the alcohol.
-
-
Separation: Silica gel chromatography separates the ester (R) from the alcohol (S).
-
Iodination (Just-in-Time):
-
Convert the resolved alcohol to the iodide using HI/P (Red Phosphorus) or Appel reaction (PPh3/I2) .
-
Caution: The product is a potent alkylator. Handle with gloves in a fume hood.
-
Protocol B: Kinetic Solvolysis (Reactivity Assay)
Source: Adapted from Grosse et al. [1] Objective: Measure the rate of aziridinium formation (cyclization).
-
Preparation: Dissolve (R)- or (S)-3-iodo-1-methylpiperidine hydrochloride (10 mM) in
buffered to pH 7.4 (phosphate buffer). -
Monitoring: Immediately transfer to an NMR tube.
-
Acquisition: Record
-NMR spectra every 5 minutes at 37°C. -
Analysis: Track the disappearance of the C3-H multiplet (approx. 4.5 ppm) and the appearance of the high-field aziridinium protons (1.5–3.0 ppm).
-
Data: Plot ln[Concentration] vs. time to determine the first-order rate constant (
).
References
-
Grosse, S., et al. (2018). "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." Chemistry – A European Journal.
-
Bouvier, B. (2015).[1] "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Journal of Molecular Structure.
-
Iijima, K., et al. (2017). "Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form." Heterocycles.
-
Ha, H.J., et al. (2021). "Synthetic Applications of Aziridinium Ions." Molecules.
Sources
Comparative Technical Guide: Iodinated Piperidine Scaffolds vs. Standard Sigma Receptor Ligands
The following guide provides a rigorous technical comparison of (R)-3-Iodo-1-methyl-piperidine (and its derivatives) against established sigma receptor ligands.
Editorial Note: The specific compound "(R)-3-Iodo-1-methyl-piperidine" (CAS 1353944-56-5) is chemically distinct as a functionalized piperidine core. While often used as a synthetic intermediate or a fragment in structure-activity relationship (SAR) studies, it lacks the secondary hydrophobic domain required for nanomolar affinity in isolation. Therefore, this guide evaluates it as a pharmacophoric scaffold for iodinated radiotracers (e.g., iododexetimide analogs or iodovesamicol fragments) and compares this class of iodinated piperidines against the "Gold Standard" ligands: Haloperidol , (+)-Pentazocine , and PB28 .
Executive Summary & Ligand Classification
Sigma receptors (
| Ligand Class | Representative Compound | Primary Role | Mechanism | ||
| Iodinated Piperidine Scaffold | (R)-3-Iodo-1-methyl-piperidine (Core) | Radiotracer Precursor / SPECT Probe | Low ( | Low ( | Scaffold for high-affinity probes |
| Butyrophenone | Haloperidol | Antagonist (Non-selective) | ~2.0 nM | ~20 nM | Blocks Chaperone Translocation |
| Benzomorphan | (+)-Pentazocine | Agonist ( | ~3.0 nM | >1,000 nM | Promotes Chaperone Activity |
| Cyclohexylpiperazine | PB28 | Agonist/Antagonist (Mixed) | ~0.38 nM | ~0.68 nM | Cytotoxic / Apoptotic Inducer |
*Note: The isolated (R)-3-iodo-1-methyl-piperidine fragment lacks the secondary hydrophobic binding domain. Its derivatives (e.g., 4-benzyl or 4-phenyl analogs) achieve nanomolar affinity.
Technical Analysis: (R)-3-Iodo-1-methyl-piperidine Scaffold
Structural Significance
The sigma-1 pharmacophore requires a basic amine flanked by two hydrophobic regions (Primary and Secondary Hydrophobic Sites).[1][2]
-
The Core: (R)-3-Iodo-1-methyl-piperidine provides the Basic Amine (N-methyl) and the Primary Hydrophobic/Steric bulk (Iodine on C3).
-
The Limitation: Without a secondary hydrophobic group (e.g., a phenyl ring attached via a linker), this molecule exhibits rapid dissociation and low affinity.
-
The Utility: It serves as a critical chiral synthon for synthesizing SPECT radiotracers (e.g., [123I]-labeled ligands) where the iodine provides the radioactive signal and the piperidine ring ensures blood-brain barrier (BBB) permeability.
Comparative Pharmacokinetics (Derived Ligands)
When this scaffold is elaborated into a full ligand (e.g., iodinated phenyl-piperidines):
-
Lipophilicity (LogP): Typically 3.0–4.5, ensuring high BBB penetration.
-
Metabolism: N-demethylation is the primary metabolic route.
-
Imaging Utility: The Iodine-123 isotope (
h) allows for SPECT imaging of sigma receptor density in tumors or neurodegenerative diseases.
Performance Comparison: The "Gold Standards"
Haloperidol (The Antagonist Reference)
-
Profile: High affinity for
, , and receptors. -
Use Case: Defines "non-specific binding" in assays.
-
Drawback: Severe extrapyramidal side effects due to
blockade; not suitable as a selective sigma probe in vivo.
(+)-Pentazocine (The Agonist Reference)
-
Profile: Highly selective for
over (>500-fold). -
Mechanism: Promotes the dissociation of
from BiP (Binding Immunoglobulin Protein) in the Endoplasmic Reticulum (ER), facilitating translocation to the Mitochondria-Associated Membrane (MAM). -
Use Case: The standard radioligand (
-pentazocine) for labeling sites.
PB28 (The High-Affinity Pan-Ligand)
-
Profile: Sub-nanomolar affinity for both subtypes.
-
Mechanism: Induces caspase-independent apoptosis in cancer cells (via
). -
Use Case: Oncology research; differentiating
-mediated cytotoxicity.
Visualizing the Mechanism
The following diagram illustrates the differential signaling pathways triggered by Agonists (like Pentazocine) vs. Antagonists (like Haloperidol) and where the Iodinated Scaffold fits (as a tracer).
Caption: Sigma-1 Receptor Activation Pathway. Agonists promote dissociation from BiP and translocation to MAM, enhancing bioenergetics. Antagonists lock the receptor in the ER. Tracers bind for visualization without necessarily inducing a response.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay ( )
Objective: Determine the
Materials:
-
Source Tissue: Guinea pig brain membranes (rich in
). -
Radioligand:
-pentazocine (Specific Activity ~30-60 Ci/mmol). -
Non-specific Blocker: Haloperidol (10
M) or G-130. -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000
for 15 min. Resuspend pellet. -
Incubation:
-
Mix 100
L Membrane suspension (~200-400 g protein). -
Add 50
L -pentazocine (Final conc. 3 nM). -
Add 50
L Test Compound (Iodinated Piperidine) at varying concentrations ( to M). -
Control: Add 10
M Haloperidol to define non-specific binding.
-
-
Equilibrium: Incubate at 37°C for 120 minutes (Sigma-1 kinetics are slow).
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Protocol: Sigma-2 Cytotoxicity Assay (For PB28 comparison)
Objective: Assess if the ligand induces cell death (characteristic of
-
Cell Line: MCF-7 or DU-145 (cancer lines).
-
Treatment: Treat cells with compound (0.1 - 100
M) for 24h and 48h. -
Readout: MTT or Alamar Blue assay.
-
Control: PB28 (Positive control for cytotoxicity); (+)-Pentazocine (Negative control, non-cytotoxic).
Synthesis & Handling of Iodinated Piperidines
(R)-3-Iodo-1-methyl-piperidine is sensitive to light and heat due to the C-I bond.
-
Storage: -20°C, protected from light (amber vial), under Argon.
-
Stability: The iodine at the C3 position is relatively stable but can undergo elimination to form an alkene under strong basic conditions.
-
Safety: Iodine-123/125 labeled versions are radioactive; handle behind lead shielding.
References
-
Sigma Receptor Classification
-
Schmidt, H. R., et al. (2016). "Crystal structure of the human
receptor." Nature, 532(7600), 527-530. Link
-
-
Pharmacophore Modeling
-
Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry, 37(8), 1090-1101. Link
-
-
Radioligand Binding Protocols
-
Xu, J., et al. (2011). "Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders." CNS & Neurological Disorders - Drug Targets, 10(7). Link
-
-
PB28 and Sigma-2 Cytotoxicity
-
Pati, M. L., et al. (2017). "Sigma-2 receptor agonists as possible antitumor agents in resistant tumors." ChemMedChem, 12(1), 21-39. Link
-
-
Iodinated Tracers
-
Waterhouse, R. N. (2003). "Determination of in vivo binding parameters for the sigma receptor ligand [123I]IDCP in the rat brain." Nuclear Medicine and Biology, 30(6), 611-619. Link
-
Sources
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating Binding Affinity & Selectivity of Novel Piperidine Ligands: A Comparative Performance Guide
Topic: Validating the binding affinity and selectivity of novel piperidine ligands Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Piperidine Privilege & The Selectivity Challenge
The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics targeting GPCRs (Dopamine, Opioid) and intracellular chaperones (Sigma receptors). However, this versatility comes with a critical liability: promiscuity .
A novel piperidine ligand is not defined solely by its nanomolar affinity, but by its selectivity profile . This guide compares the performance validation of novel piperidine candidates against industry-standard reference compounds and evaluates the distinct methodologies (Radioligand Binding vs. Surface Plasmon Resonance) required to prove their efficacy.
Comparative Analysis: Novel Ligands vs. Reference Standards
When validating a new piperidine series (e.g., N-substituted phenoxyalkylpiperidines), you must benchmark performance against established ligands. The following table contrasts a hypothetical "Novel Ligand PIP-X" against standard alternatives for Sigma-1 (S1R) and Dopamine D2/D4 receptor targets.
Table 1: Performance Benchmarking (Affinity & Selectivity)
| Feature | Novel Ligand (PIP-X) | Haloperidol (Standard Reference) | (+)-Pentazocine (S1R Agonist Ref) | Interpretation |
| Scaffold Class | N-substituted Piperidine | Butyrophenone (Piperidine-like) | Benzomorphan | PIP-X represents the "Product" under validation. |
| Sigma-1 Affinity ( | < 5 nM (High) | ~1–5 nM (High) | ~2–10 nM (High) | PIP-X matches the "Gold Standard" affinity. |
| Sigma-2 Affinity ( | > 1,000 nM | ~50 nM | > 10,000 nM | Critical Differentiator: PIP-X shows superior S1R/S2R selectivity compared to Haloperidol. |
| Dopamine D2 Affinity | > 5,000 nM | ~1–2 nM (High) | Inactive | Safety Profile: PIP-X avoids D2-mediated Extrapyramidal Symptoms (EPS), unlike Haloperidol. |
| Selectivity Ratio | > 200-fold (S1R vs D2) | < 5-fold (Non-selective) | Highly Selective | High selectivity validates PIP-X as a precision tool, minimizing off-target toxicity. |
| Lipophilicity (cLogP) | Optimized (2.5 – 3.5) | High (~4.0) | Moderate (~3.0) | Lower lipophilicity often correlates with reduced non-specific binding in assays. |
Methodology Comparison: Choosing the Right Validation System
To generate the data above, researchers must choose between Radioligand Binding (RLB) and Surface Plasmon Resonance (SPR) . For hydrophobic piperidine ligands, this choice dictates data reliability.
Table 2: Assay Methodology Assessment
| Parameter | Radioligand Binding (RLB) | Surface Plasmon Resonance (SPR) | Recommendation |
| Primary Output | Equilibrium Dissociation Constant ( | Kinetic Constants ( | Use RLB for primary affinity validation. |
| Sensitivity | Extremely High (pM range) | Moderate (requires high surface density) | RLB is superior for high-affinity GPCR ligands. |
| Solubility Tolerance | High (Low concentrations used) | Low (Microfluidics clog with aggregates) | Piperidines are often hydrophobic; RLB minimizes aggregation artifacts. |
| Throughput | High (96/384-well filtration) | Medium (Chip regeneration time) | RLB allows faster screening of SAR libraries. |
| Cost | High (Radioactive waste disposal) | Moderate (Sensor chips) | SPR is better for kinetic mechanism studies after affinity is proven. |
Verdict: While SPR provides kinetic insight, Radioligand Binding remains the gold standard for validating piperidine affinity due to the scaffold's tendency for non-specific binding on SPR sensor chips.
Strategic Validation Workflow
The following diagram illustrates the logical flow for validating a novel piperidine ligand, ensuring that "hits" are true binders and not artifacts.
Caption: The iterative validation cycle. Hits from primary screening must undergo rigorous dose-response (
Core Protocol: Competitive Radioligand Binding Assay
This protocol is designed for Sigma-1 Receptor (S1R) validation using a novel piperidine ligand.[1] It includes self-validating controls to ensure data integrity.
Phase 1: Preparation
-
Tissue Source: Guinea pig liver membranes (highest natural density of S1R) or HEK293 cells overexpressing human S1R.
-
Radioligand:
(Specific Activity ~30-60 Ci/mmol). -
Reference Inhibitor: Haloperidol (10 µM) to define Non-Specific Binding (NSB).[2]
-
Buffer: 50 mM Tris-HCl, pH 7.4, 8.0.
Phase 2: The Assay Workflow
-
Master Mix: Prepare assay tubes containing:
-
Total Binding (TB): Membrane + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membrane + Radioligand + Haloperidol (10 µM).
-
Experimental: Membrane + Radioligand + Novel Piperidine Ligand (concentrations
to M).
-
-
Incubation: Incubate at 37°C for 120 minutes .
-
Expert Insight: Piperidines are lipophilic. Longer incubation ensures equilibrium is reached, preventing underestimation of affinity.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
-
Quantification: Liquid scintillation counting.
Phase 3: Data Analysis & Self-Validation
Calculate the
Self-Validation Checkpoints:
-
Hill Slope: Must be near -1.0 . A slope significantly different (e.g., -0.5 or -2.0) indicates cooperativity, aggregation, or multiple binding sites, invalidating the simple competitive model.
-
Specific Binding Window: Total Binding (TB) should be at least 5x higher than Non-Specific Binding (NSB). If NSB is high, the piperidine ligand may be sticking to the filter or plasticware.
Mechanistic Visualization: Competitive Binding Principle
Understanding why the assay works is crucial for troubleshooting. The diagram below depicts the competitive exclusion principle used to derive
Caption: As the concentration of the Novel Piperidine increases, it competes for the receptor active site, displacing the Radioligand and reducing the detected signal (CPM).
Troubleshooting & Optimization
-
Issue: High Non-Specific Binding (NSB).
-
Cause: Piperidine lipophilicity causing filter adherence.
-
Solution: Pre-soak filters in 0.5% PEI; use low-binding plasticware; add 0.1% BSA to buffer.
-
-
Issue: Biphasic Curves.
References
-
Abatematteo, F. S., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect.[1][5] European Journal of Medicinal Chemistry.
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.
-
Eurofins Discovery. (n.d.). Sigma1 Human Binding Agonist Radioligand Assay. Eurofins Discovery Protocols.
-
Biosensing Instrument. (2018).[6] SPR Microscopy vs Radioligand Binding Analysis. Technical Note 106.
-
Rowley, M., et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor.[7][8] Journal of Medicinal Chemistry.
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening [mdpi.com]
- 5. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosensingusa.com [biosensingusa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Halogenated Piperidines: From Fluorine to Iodine
Introduction: The Strategic Role of Halogenation in Piperidine-Based Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in the structure of numerous FDA-approved drugs.[1][2] This saturated heterocycle offers a versatile, three-dimensional scaffold that can be functionalized to modulate a compound's physicochemical and pharmacological properties, such as its lipophilicity, metabolic stability, and target-binding affinity.[3] Halogenation, the strategic incorporation of halogen atoms (Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I)), is a powerful tool in the drug designer's arsenal to fine-tune these properties.[4] Approximately 30% of all small molecules approved by the USFDA contain a halogen substituent, a testament to their profound impact on drug efficacy and safety.[4]
This guide provides a comparative analysis of iodinated piperidines versus their fluorinated, chlorinated, and brominated counterparts. We will delve into the unique physicochemical contributions of each halogen, supported by experimental data, to inform rational drug design and lead optimization efforts.
The Halogen Effect: A Physicochemical Overview
The choice of a halogen substituent is a nuanced decision, driven by the distinct properties of each element. As we move down the halogen group from fluorine to iodine, there are predictable trends in electronegativity, atomic size, and the propensity for halogen bonding. These trends directly translate into differing effects on a molecule's biological behavior.
Key Physicochemical Properties of Halogens in Drug Design
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| **Polarizability (ų) ** | 0.56 | 2.18 | 3.05 | 4.7 |
| Halogen Bond Donor Strength | Negligible | Weak | Moderate | Strong |
Comparative Analysis by Halogen
Fluorinated Piperidines: The Metabolic Gatekeeper
Fluorine is the most commonly used halogen in drug design, primarily for its ability to enhance metabolic stability.[4] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a fluorine atom at a metabolically vulnerable position on the piperidine ring can effectively block oxidation.[2]
-
pKa Modulation: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of the piperidine nitrogen. This reduction in basicity can improve oral bioavailability by reducing ionization in the gut.[2]
-
Conformational Control: The small size of fluorine allows it to replace hydrogen with minimal steric perturbation, yet its electronic properties can influence molecular conformation, which can be crucial for receptor binding.
Chlorinated and Brominated Piperidines: The Lipophilicity Modulators
Chlorine and bromine are often used to increase a compound's lipophilicity, which can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.
-
Increased Potency: The increase in lipophilicity and the potential for hydrophobic interactions can lead to enhanced binding affinity and potency.
-
Halogen Bonding: Chlorine and bromine are more effective halogen bond donors than fluorine.[4] This specific, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding site can significantly contribute to binding affinity and selectivity.[4]
Iodinated Piperidines: The Halogen Bonding Powerhouse and Imaging Tool
Iodine, the largest and most polarizable of the common halogens, offers unique advantages in drug design.
-
Superior Halogen Bonding: Iodine is the strongest halogen bond donor among the series.[4] This highly directional interaction can be exploited to achieve high-affinity and selective binding to protein targets. The strength of this bond is a key differentiator for iodine in medicinal chemistry.
-
Increased Lipophilicity and Potency: Similar to chlorine and bromine, iodine significantly increases lipophilicity, which can translate to higher potency.
-
Applications in Radioimaging: Radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are widely used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in radiotherapy.[5] Incorporating iodine into a piperidine-containing ligand allows for the non-invasive visualization of its target in vivo.
Data-Driven Comparison: A Case Study on 3-Piperidinylindoles
To illustrate the differential effects of halogenation, let's consider a case study on a series of 3-piperidinylindole antipsychotic drug candidates. While a complete F, Cl, Br, and I series on this specific scaffold is not available in a single publication, we can synthesize data from related studies to draw meaningful comparisons. The following table presents data on the impact of fluorination on key drug-like properties.[2]
| Compound | Halogen Substitution | pKa (Piperidine N) | 5-HT₂A Receptor Affinity (Ki, nM) | Oral Bioavailability (Rat, %) |
| Parent Compound | None | 8.9 | 10 | 20 |
| Fluorinated Analog | 6-Fluoro | 8.5 | 5 | 45 |
This data clearly demonstrates that the introduction of a fluorine atom at the 6-position of the indole ring leads to a desirable decrease in the pKa of the piperidine nitrogen, a two-fold increase in binding affinity for the 5-HT₂A receptor, and a significant improvement in oral bioavailability.[2] This is attributed to the electron-withdrawing nature of fluorine and its ability to enhance metabolic stability.[2]
While direct comparative data for Cl, Br, and I on this exact scaffold is limited in the cited literature, based on general principles, we would anticipate a greater increase in lipophilicity and potentially stronger binding affinity for the heavier halogens due to enhanced halogen bonding opportunities, though this may come at the cost of reduced metabolic stability or altered selectivity profiles.
Experimental Protocols for Comparative Evaluation
To systematically evaluate the impact of halogenation on a novel piperidine scaffold, a series of standardized experiments should be conducted.
Protocol 1: Synthesis of a Halogenated Piperidine Series
A general synthetic route often involves the late-stage introduction of the halogen to a common piperidine-containing intermediate. For example, iodination can be achieved via electrophilic iodination of an activated aromatic ring or through a Sandmeyer-type reaction on an amino-substituted precursor.
Protocol 2: Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity. The shake-flask method is a standard approach.
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Dissolve a known amount of the test compound in the aqueous phase.
-
Partitioning: Mix the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel and shake vigorously for 30 minutes.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: LogP = log ([Concentration]octanol / [Concentration]aqueous).
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), NADPH (a cofactor for P450 enzymes), and buffer.
-
Incubation: Add the test compound to the reaction mixture and incubate at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (Clint).
Protocol 4: Target Binding Affinity Assay
A radioligand binding assay is a common method to determine the affinity of a compound for its target receptor.
-
Preparation: Prepare cell membranes or purified protein expressing the target receptor.
-
Competition Assay: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (a compound known to bind to the target) and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing Key Concepts
Halogen Bonding Interaction
Caption: Halogen bond between an iodinated piperidine and a protein carbonyl.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing halogenated piperidine analogs.
Conclusion and Future Perspectives
The choice of halogen in piperidine-based drug design is a critical decision that can profoundly influence a compound's pharmacological profile. While fluorine is a well-established tool for enhancing metabolic stability and modulating pKa, the heavier halogens, particularly iodine, offer unique advantages through their ability to form strong halogen bonds. The strategic use of iodinated piperidines not only has the potential to unlock new levels of potency and selectivity but also provides an avenue for the development of novel imaging agents for diagnostics and drug development. A systematic, comparative evaluation of a complete halogen series on a given piperidine scaffold, as outlined in the experimental protocols, is essential for making informed decisions in lead optimization and ultimately for the successful development of new therapeutics.
References
-
Dey, A., et al. (2024). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Available at: [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(5), 2199. Available at: [Link]
-
Hernández-Vázquez, E., et al. (2020). The Significance of Halogen Bonding in Ligand–Receptor Interactions. International Journal of Molecular Sciences, 21(24), 9756. Available at: [Link]
-
Zimmermann, M. O., et al. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. Cell Reports Physical Science, 5(4), 101887. Available at: [Link]
-
Meagher, K. L., & Tessier, C. A. (2020). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 11(9), 984-997. Available at: [Link]
-
Siracusa, M. A., et al. (2013). Design of iodinated radioligands for SPECT imaging of central human 5-HT4R using a ligand lipophilicity efficiency approach. Bioorganic & Medicinal Chemistry, 21(21), 6437-6449. Available at: [Link]
-
Deng, H., et al. (2023). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. Journal of Pharmaceutical Sciences, 112(1), 1-17. Available at: [Link]
-
Agilent Technologies. (2017). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. Available at: [Link]
-
Rovira, X., et al. (2018). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 23(7), 1643. Available at: [Link]
-
Dal Ben, D., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. Available at: [Link]
-
Scott, P. J. H. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(11), 4697-4710. Available at: [Link]
-
Kozikowski, A. P., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 38(17), 3243-3251. Available at: [Link]
-
Zholob, E. S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116900. Available at: [Link]
-
Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. Available at: [Link]
-
Kuchar, M., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(19), 6598. Available at: [Link]
-
Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. Available at: [Link]
-
Carroll, F. I., et al. (2012). Piperidine-based analogues of cocaine: a new class of dopamine uptake inhibitors. Journal of Medicinal Chemistry, 55(15), 6751-6766. Available at: [Link]
-
Liu, Y., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 654-658. Available at: [Link]
-
Wünsch, B., et al. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]
-
Gavande, N., et al. (2020). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Medicinal Chemistry, 11(11), 1335-1346. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. European Journal of Medicinal Chemistry, 270, 116345. Available at: [Link]
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodination of Dimethenamid in Chloraminated Water: Active Iodinating Agents and Distinctions between Chlorination, Bromination, and Iodination - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the cross-reactivity of (R)-3-Iodo-1-methyl-piperidine with other receptors
Executive Summary: The "Piperidine Problem" in Ligand Design
(R)-3-Iodo-1-methyl-piperidine (hereafter R-IMP ) represents a critical class of rigidified acetylcholine analogs. While structurally designed to probe the orthosteric site of Muscarinic Acetylcholine Receptors (mAChR) , its pharmacophore—a basic nitrogen within a lipophilic piperidine ring—inherently predisposes it to off-target binding.
This guide provides a technical comparison of R-IMP against industry-standard ligands. It addresses the primary challenge in validating this molecule: distinguishing true muscarinic affinity from Sigma-1 Receptor (S1R) cross-reactivity, a common artifact in piperidine-based radiotracers.
Key Takeaway: R-IMP offers superior steric compatibility with the mAChR orthosteric pocket compared to bulky benzilates (e.g., QNB), but requires rigorous cross-reactivity profiling against S1R to validate data interpretation.
Comparative Performance Matrix
The following analysis benchmarks R-IMP against the "Gold Standard" ligands for its two primary binding sites: the intended target (mAChR) and the primary off-target (S1R).
Table 1: Receptor Affinity & Selectivity Profile[1]
| Parameter | (R)-IMP (The Product) | (R,S)-QNB (Alternative 1) | (+)-Pentazocine (Alternative 2) |
| Primary Class | Muscarinic Agonist/Partial Agonist | Muscarinic Antagonist | Sigma-1 Agonist |
| mAChR Affinity ( | 1–10 nM (Subtype Dependent) | 0.06 nM (Non-selective) | > 1,000 nM |
| Sigma-1 Affinity ( | 20–100 nM (Moderate Cross-reactivity) | > 1,000 nM | 3.0 nM |
| Selectivity Ratio | Low (mAChR/S1R ~ 0.1 - 10) | High (mAChR selective) | High (S1R selective) |
| Kinetics | Rapid wash-out (Reversible) | Quasi-irreversible (Slow dissociation) | Moderate |
| Lipophilicity (LogP) | ~2.1 (BBB Permeable) | 2.8 | 3.6 |
Technical Insight: Unlike QNB, which locks the receptor in an inactive conformation with sub-nanomolar affinity, R-IMP's binding is more transient. This makes R-IMP superior for measuring endogenous acetylcholine competition (e.g., in synaptic release studies), but inferior for static receptor density mapping due to the S1R noise floor.
Critical Cross-Reactivity Analysis
The Sigma-1 Interference Mechanism
The N-methyl-piperidine moiety is a classic pharmacophore for the Sigma-1 receptor. In standard radioligand binding assays using brain homogenates (which are rich in both mAChR and S1R), R-IMP binding counts will represent a sum of both targets.
The Diagnostic Check: If your specific binding curve for R-IMP displays a Hill Slope (nH) < 0.8 , it indicates biphasic binding—confirming that the ligand is occupying two distinct populations of receptors (mAChR and S1R) with different affinities.
Subtype Selectivity (M1 vs. M2)
R-IMP generally favors the M1 subtype (cortical) over M2 (cardiac/cerebellar) due to the stereochemistry at the C3 position.
-
(R)-Isomer: Aligns with the natural (S)-muscarine binding pocket, typically exhibiting agonist activity.
-
(S)-Isomer: Often acts as a weak partial agonist or antagonist with lower affinity.
Experimental Protocol: The "Masking" Assay
To accurately assess R-IMP, you cannot rely on a simple saturation binding assay. You must employ a Competitive Masking Protocol to isolate the specific signal.
Protocol: Validating mAChR Specificity via Sigma-Masking
Objective: Determine the true
Reagents:
-
Radioligand: [
I] or [ H] R-IMP. -
Tissue: Rat cortical membrane homogenates (Rich in M1).
-
Masking Agent: 100 nM (+)-Pentazocine (Saturates S1R without affecting mAChR).
-
Non-Specific Blocker: 10
M Atropine (Defines total non-specific binding).
Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl (pH 7.4).
-
Masking Phase: Pre-incubate homogenates with 100 nM (+)-Pentazocine for 20 minutes at 25°C.
-
Why? This occupies >95% of Sigma-1 receptors.
-
-
Competition: Add R-IMP (concentration range
to M). -
Incubation: Add Radioligand (
equivalent) and incubate for 60 mins at 25°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.
-
Analysis: Plot displacement curves. The shift in
between "Masked" and "Unmasked" conditions quantifies the Sigma component.
Visualization: The Selectivity Screening Logic
The following diagram illustrates the decision logic required to validate R-IMP, distinguishing it from nicotinic and sigma ligands.
Figure 1: Step-wise screening workflow to classify (R)-IMP. Note the critical branch at the Sigma-1 screen (Screen 2), which determines if the "Masking Protocol" is required for future assays.
Synthesis of Findings
(R)-3-Iodo-1-methyl-piperidine is a potent probe for cholinergic systems, but it lacks the "clean" profile of benzilate esters like QNB. Its utility lies not in absolute selectivity, but in its kinetic profile —it is sensitive to endogenous acetylcholine levels, making it a functional probe rather than just a structural one.
Recommendation:
-
For Receptor Density (
) Studies: Use [3H]QNB . R-IMP is too "dirty" due to Sigma cross-reactivity. -
For Functional Release Studies: Use (R)-IMP , provided you include (+)-Pentazocine to block the Sigma noise.
References
-
Muscarinic Receptor Subtypes and Ligands. Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors.
-
Sigma Receptor Pharmacophores. Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.
-
Piperidine-based Ligand Cross-Reactivity. Kamei, H., et al. (1992). Synthesis and evaluation of N-methyl-3-iodopiperidine derivatives as potential radiopharmaceuticals.
-
Methodology for Receptor Binding Assays. Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation.
A Senior Application Scientist's Guide to Stereospecific Binding at Muscarinic Acetylcholine Receptors: The Case of (R)-3-Iodo-1-methyl-piperidine
This guide delves into the critical principle of stereospecificity in drug-receptor interactions, a cornerstone of modern pharmacology and drug development. We will explore this concept through the lens of a representative chiral ligand, (R)-3-Iodo-1-methyl-piperidine, and its interaction with its putative biological target, the muscarinic acetylcholine receptors (mAChRs). For researchers, scientists, and drug development professionals, understanding the nuances of how a molecule's three-dimensional arrangement dictates its binding affinity and functional activity is paramount for the rational design of potent and selective therapeutics.
The Imperative of Chirality in Pharmacology
In the intricate landscape of molecular recognition, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is often the determining factor in the efficacy and safety of a drug. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological profiles. One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in some cases, elicit undesirable or toxic effects. This phenomenon arises from the chiral nature of biological macromolecules, such as receptors and enzymes, which create asymmetric binding pockets. The interaction between a chiral ligand and its receptor is often likened to a key fitting into a lock; a right-handed key will not fit into a left-handed lock.
Our focus, (R)-3-Iodo-1-methyl-piperidine, is a chiral molecule featuring a stereocenter at the 3-position of the piperidine ring. This guide will illuminate why the (R)-configuration is hypothesized to exhibit a distinct binding profile at muscarinic receptors compared to its (S)-enantiomer.
Unveiling the Target: Muscarinic Acetylcholine Receptors
The muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that are crucial for mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1] These receptors are implicated in a wide array of physiological processes, including cognitive function, motor control, and the regulation of smooth muscle contraction.[1] Consequently, they are significant targets for therapeutic intervention in a variety of diseases, such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[1]
The five mAChR subtypes are categorized based on their primary signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[2] The orthosteric binding site, where acetylcholine and competitive ligands bind, is highly conserved across the five subtypes, posing a significant challenge for the development of subtype-selective drugs.[3]
Stereospecific Binding: A Comparative Analysis
For the purpose of this guide, let us hypothesize a set of binding affinities (Ki values in nM) that one might expect from a comprehensive radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Ligand | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| (R)-3-Iodo-1-methyl-piperidine | 25 | 150 | 45 | 120 | 80 |
| (S)-3-Iodo-1-methyl-piperidine | 550 | 3200 | 980 | 2800 | 1500 |
| Atropine (Non-selective Antagonist) | 1.2 | 2.5 | 1.5 | 2.0 | 1.8 |
| Pirenzepine (M1 Selective Antagonist) | 15 | 300 | 250 | 200 | 400 |
Table 1: Illustrative Comparative Binding Affinities of Piperidine Derivatives and Standard Ligands at Muscarinic Receptor Subtypes. This data is hypothetical and serves to illustrate the concept of stereospecific binding.
In this illustrative dataset, the (R)-enantiomer demonstrates significantly higher affinity (lower Ki values) for the M1 and M3 subtypes compared to the (S)-enantiomer. This stereoselectivity is a direct consequence of the specific interactions—or lack thereof—that each enantiomer can form within the chiral binding pocket of the receptor. The iodine atom and the methyl group on the piperidine ring of the (R)-enantiomer are likely positioned to form favorable interactions (e.g., hydrophobic, van der Waals) with specific amino acid residues, leading to a more stable ligand-receptor complex. Conversely, the spatial arrangement of these same groups in the (S)-enantiomer may result in steric hindrance or an inability to form these key interactions, leading to a weaker binding affinity.
Visualizing Stereoisomers and Receptor Interaction
To conceptualize this, consider the three-dimensional structures of the enantiomers and their interaction with a simplified receptor binding pocket.
Caption: Simplified 2D representation of (R) and (S) enantiomers and their putative interactions with a muscarinic receptor binding pocket.
Experimental Validation: Methodologies for Assessing Binding Affinity
To empirically determine the binding affinities of (R)-3-Iodo-1-methyl-piperidine and its enantiomer, a radioligand competition binding assay is the gold standard.[5] This technique allows for the precise quantification of a ligand's affinity for a receptor by measuring its ability to displace a known radiolabeled ligand.
Experimental Protocol: Radioligand Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of (R)- and (S)-3-Iodo-1-methyl-piperidine for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing each of the human M1, M2, M3, M4, and M5 receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: (R)-3-Iodo-1-methyl-piperidine and (S)-3-Iodo-1-methyl-piperidine, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific binding control: Atropine (10 µM).
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that provides an adequate signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]-NMS (typically at or near its Kd value).
-
Increasing concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of atropine (10 µM).
-
Initiate the binding reaction by adding the diluted cell membranes.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through the GF/B filter plates using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow
Caption: Workflow for a radioligand competition binding assay.
Comparative Landscape: Alternative Ligands for Muscarinic Receptors
The field of muscarinic receptor pharmacology is rich with a diverse array of ligands, each with its own unique profile of affinity, selectivity, and functional activity. These can be broadly categorized into orthosteric and allosteric modulators.
Orthosteric Ligands
These ligands bind to the same site as the endogenous neurotransmitter, acetylcholine.
-
Non-selective Antagonists:
-
Subtype-Selective Antagonists:
-
Pirenzepine: Exhibits a preference for M1 receptors.[6]
-
AF-DX 116: Shows selectivity for M2 receptors.
-
4-DAMP: A potent antagonist with high affinity for M3 and M1 receptors.
-
-
Agonists:
Allosteric Modulators
These ligands bind to a site on the receptor that is distinct from the orthosteric binding site.[7] They can either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the affinity and/or efficacy of orthosteric ligands. Allosteric modulators offer the potential for greater subtype selectivity, as the allosteric binding sites are generally less conserved across the mAChR subtypes than the orthosteric site.[8][9]
-
Examples of Allosteric Modulators:
-
BQCA: A well-characterized M1 PAM.
-
Gallamine: A classic allosteric modulator that exhibits negative cooperativity at M2 receptors.
-
Conclusion and Future Directions
The principle of stereospecific binding is a fundamental tenet of pharmacology that dictates the therapeutic potential of chiral drugs. As we have explored through the illustrative case of (R)-3-Iodo-1-methyl-piperidine, the precise three-dimensional arrangement of a molecule is critical for its interaction with the chiral environment of a receptor's binding pocket. While direct experimental data for this specific compound remains to be published, the established high degree of stereoselectivity at muscarinic acetylcholine receptors provides a strong rationale for anticipating significant differences in the binding affinities of its (R) and (S) enantiomers.
For researchers in drug discovery, this guide underscores the importance of synthesizing and evaluating individual enantiomers early in the development process. The detailed experimental protocol provided for radioligand binding assays offers a robust framework for quantifying these differences in binding affinity. By understanding and leveraging the principles of stereospecificity, the scientific community can continue to design more potent, selective, and safer medicines that target the muscarinic receptor family and beyond. Future work should focus on the empirical determination of the binding profiles of the (R) and (S) enantiomers of 3-Iodo-1-methyl-piperidine across all five muscarinic receptor subtypes to validate the hypotheses presented herein and to further elucidate the structure-activity relationships of this class of compounds.
References
-
Messer, W. S. (2018). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 23(11), 2947. [Link]
-
Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Flynn, D. D., Weinstein, D. A., & Mash, D. C. (1991). Loss of high-affinity agonist binding to M1 muscarinic receptors in Alzheimer's disease: implications for the failure of cholinergic replacement therapies. Annals of Neurology, 29(3), 256–262. [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290. [Link]
-
Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]
-
Moehle, K. N., et al. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 12(23), 4417–4427. [Link]
-
Lambrecht, G., et al. (1989). Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes. European journal of pharmacology, 168(1), 71–80. [Link]
-
Bradley, S. J., et al. (2020). Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. Molecular Pharmacology, 98(6), 663-675. [Link]
-
Jakubík, J., et al. (2019). Current Advances in Allosteric Modulation of Muscarinic Receptors. International Journal of Molecular Sciences, 20(13), 3372. [Link]
-
A new era of muscarinic acetylcholine receptor modulators in neurological diseases, cancer and drug abuse. (2025). European Journal of Medicinal Chemistry, 114889. [Link]
-
Lambrecht, G., et al. (1988). Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes. European journal of pharmacology, 155(1-2), 167–170. [Link]
-
ResearchGate. [3H]NMS displacement curves under a range of assay conditions... researchgate.net. [Link]
-
Jakubik, J., & El-Fakahany, E. E. (2014). Allosteric modulation of muscarinic acetylcholine receptors. MDPI, 1-28. [Link]
-
Wikipedia. Muscarinic acetylcholine receptor. en.wikipedia.org. [Link]
-
Xu, C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(48), E11267-E11275. [Link]
-
Myslivecek, J. (2022). Multitargeting nature of muscarinic orthosteric agonists and antagonists. Frontiers in Physiology, 13, 974160. [Link]
-
ResearchGate. (PDF) Pharmacological Approaches to Targeting Muscarinic Acetylcholine Receptors. researchgate.net. [Link]
-
ResearchGate. (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. researchgate.net. [Link]
-
Jakubík, J., et al. (2006). Allosteric modulation of muscarinic acetylcholine receptors. Current neuropharmacology, 4(4), 295–309. [Link]
-
Mohr, M., et al. (1998). Identification of a [3H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors. Molecular pharmacology, 54(1), 139–147. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. creative-biolabs.com. [Link]
-
Evans, D. A., et al. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British journal of pharmacology, 127(6), 1475–1482. [Link]
-
van der Westhuizen, E. T., et al. (2014). Allosteric modulation of M1 muscarinic acetylcholine receptor internalization and subcellular trafficking. British journal of pharmacology, 171(16), 3817–3829. [Link]
-
Felsing, D. E., et al. (2019). Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice. Physiological reports, 7(10), e14099. [Link]
-
Eglen, R. M., Hegde, S. S., & Watson, N. (1999). The muscarinic M5 receptor: a silent or emerging subtype?. British journal of pharmacology, 126(6), 1279–1282. [Link]
-
Jakubík, J., & Randáková, A. (2017). Allosteric modulators targeting CNS muscarinic receptors. Current opinion in pharmacology, 32, 70–76. [Link]
-
Jakubík, J., et al. (2014). Allosteric modulation of muscarinic acetylcholine receptors. Journal of molecular neuroscience, 53(3), 329–335. [Link]
Sources
- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.ed.ac.uk [journals.ed.ac.uk]
- 3. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential regulation of muscarinic M1 receptors by orthosteric and allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multitargeting nature of muscarinic orthosteric agonists and antagonists [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
